Methyl 3-(aminomethyl)hexanoate
Description
BenchChem offers high-quality Methyl 3-(aminomethyl)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(aminomethyl)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)hexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-7(6-9)5-8(10)11-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
WANMCLCPYGQCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OC)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Ester Intermediates in the Enantioselective Synthesis of (S)-Pregabalin
An In-depth Technical Guide
Abstract
(S)-3-(aminomethyl)-5-methylhexanoic acid, known commercially as Pregabalin, is a cornerstone therapeutic agent for a range of neurological disorders, including neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of Pregabalin is exclusively attributed to its (S)-enantiomer, rendering enantioselective synthesis a critical focus of pharmaceutical process development.[3][4] This technical guide provides a detailed examination of key synthetic pathways to (S)-Pregabalin, with a specific focus on the strategic use of ester intermediates, such as methyl 3-(aminomethyl)hexanoate and its precursors. We will dissect the underlying chemical principles, provide field-proven experimental insights, and present detailed workflows that underscore the importance of these intermediates in achieving high yield and enantiomeric purity on an industrial scale.
Introduction: The Synthetic Challenge of (S)-Pregabalin
The molecular architecture of Pregabalin presents two primary synthetic hurdles: the construction of the stereocenter at the C3 position and the installation of the γ-amino acid functionality. The absence of direct activation adjacent to the chiral center complicates classical resolution strategies, as salt formation with resolving agents can be inefficient, often requiring multiple recrystallizations.[5] Consequently, modern synthetic strategies have evolved to prioritize early-stage establishment of the correct stereochemistry. These approaches can be broadly categorized into two dominant industrial routes: the "cyano-ester pathway" and the "glutaric anhydride pathway." Both routes extensively utilize ester functionalities as protecting groups and synthetic handles, making intermediates like methyl 3-(aminomethyl)hexanoate the penultimate precursors to the final active pharmaceutical ingredient (API).
The Cyano-Ester Pathway: Asymmetric Synthesis and Reduction
One of the most elegant and widely adopted methods for establishing the (S)-stereocenter involves the asymmetric hydrogenation of a prochiral olefin. This pathway leverages a cyano-ester intermediate, which is subsequently reduced to form the aminomethyl group.
Principle of the Method
The core of this strategy is the rhodium-catalyzed asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt.[6] The use of a chiral phosphine ligand, such as Me-DuPHOS, directs the delivery of hydrogen to one face of the double bond, yielding the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee).[6][7][8] The nitrile group is then reduced to a primary amine, and the ester is hydrolyzed to afford (S)-Pregabalin. The ester group is crucial as it activates the molecule for initial condensation reactions and serves as a stable protecting group for the carboxylic acid during the hazardous nitrile reduction step.
Experimental Workflow: From Cyano-Ester to Amino-Ester
Step 1: Synthesis of (E/Z)-Ethyl 3-cyano-5-methylhex-3-enoate This precursor is typically formed via a Knoevenagel condensation between isovaleraldehyde and ethyl cyanoacetate.[9][10]
Step 2: Asymmetric Hydrogenation The key enantioselective step involves the hydrogenation of the hexenoate salt.
-
Protocol: In a suitable reactor, the 3-cyano-5-methylhex-3-enoic acid salt (2) is dissolved in a degassed solvent like methanol. A solution of the [Rh(cod)2]BF4 catalyst and the (R,R)-Me-DuPHOS ligand is added. The mixture is hydrogenated under pressure (e.g., 90 psi H2).
-
Causality: The chiral ligand creates a chiral environment around the rhodium atom, forcing the substrate to coordinate in a specific orientation. This orientation dictates the facial selectivity of the hydrogenation, leading to a high excess of the (S)-enantiomer.[6][11]
Step 3: Reduction of the Nitrile to Form Methyl 3-(aminomethyl)hexanoate The enantiopure (S)-3-cyano-5-methylhexanoate is converted to the corresponding amine.
-
Protocol: The cyano-ester (3) is dissolved in a solvent like methanol or ethanol. A heterogeneous catalyst, most commonly Raney Nickel, is added.[6] The mixture is hydrogenated in an autoclave under high pressure (e.g., 4-5 kg/cm ²) and may require the presence of ammonia to minimize the formation of secondary amine byproducts.[12][13]
-
Causality: Raney Nickel is a robust and cost-effective catalyst for the reduction of nitriles to primary amines. The ester functionality remains intact under these conditions, demonstrating its utility as a protecting group.
Step 4: Hydrolysis to (S)-Pregabalin This is the final step where the ester intermediate is converted to the API.
-
Protocol: Methyl 3-(aminomethyl)hexanoate is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid followed by neutralization (e.g., with triethylamine or an ion-exchange resin) will yield the final zwitterionic product.[13]
Visualization: The Cyano-Ester Workflow
Caption: Workflow for the Cyano-Ester pathway to (S)-Pregabalin.
The Glutaric Anhydride Pathway: Desymmetrization and Rearrangement
An alternative, powerful strategy involves the desymmetrization of a prochiral starting material, 3-isobutylglutaric anhydride. This route culminates in a classic name reaction, the Hofmann Rearrangement, to install the amine functionality.
Principle of the Method
This pathway begins with the synthesis of 3-isobutylglutaric acid, which is cyclized to the corresponding anhydride.[14] The key step is the regioselective ring-opening of this symmetric anhydride with ammonia or an amine to produce 3-(carbamoylmethyl)-5-methylhexanoic acid (glutaric acid monoamide).[15][16] This amide is the direct precursor for the Hofmann rearrangement, which converts the carboxamide group into a primary amine with the loss of one carbon atom (as CO2).[17] This method avoids the use of metal catalysts for amine formation and is highly atom-economical.
Experimental Workflow: From Anhydride to API
Step 1: Synthesis of 3-Isobutylglutaric Acid Monoamide
-
Protocol: 3-isobutylglutaric acid is first refluxed with acetic anhydride to form 3-isobutylglutaric anhydride.[14][16] This anhydride is then slowly added to a solution of aqueous ammonia at a controlled low temperature (e.g., 5-15 °C) to facilitate regioselective ammonolysis, yielding the monoamide.[16] An alternative, high-yield method involves reacting 3-isobutylglutaric acid with urea in an organic solvent like toluene at 110-140 °C.[18][19][20][21][22]
-
Causality: Using the anhydride ensures that amidation occurs at only one of the two carboxylic acid positions. The reaction with urea provides a scalable, one-pot method to achieve the same transformation, avoiding the isolation of the anhydride.[18][19]
Step 2: The Hofmann Rearrangement
-
Protocol: The 3-(carbamoylmethyl)-5-methylhexanoic acid is treated with a Hofmann reagent, typically sodium hypochlorite (NaOCl) or a combination of bromine and sodium hydroxide, in an aqueous solution.[17][23] The reaction is initiated at low temperatures (0-10 °C) and then heated to 50-80 °C to drive the rearrangement to completion.[17][23]
-
Causality: The base deprotonates the amide, which then reacts with the halogenating agent to form an N-haloamide. A second deprotonation initiates the rearrangement, where the isobutyl-bearing alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate. Subsequent hydrolysis of the isocyanate under the reaction conditions yields the primary amine and CO2, resulting in racemic Pregabalin.
Step 3: Chiral Resolution Since the Hofmann rearrangement on this achiral substrate produces a racemic mixture, a resolution step is required.
-
Protocol: Racemic Pregabalin is resolved using a chiral resolving agent, most commonly (S)-(+)-mandelic acid.[9][13] The racemic mixture is dissolved in a solvent system (e.g., isopropanol/water), and the mandelic acid is added. The diastereomeric salt of (S)-Pregabalin with (S)-mandelic acid preferentially precipitates.[13] The salt is then isolated and treated with a base (e.g., triethylamine) or passed through a basic ion-exchange column to liberate the pure (S)-Pregabalin.[13]
Visualization: The Glutaric Anhydride Pathway
Caption: Workflow for the Glutaric Anhydride pathway to (S)-Pregabalin.
Analytical and Quality Control Framework
Rigorous analytical control is paramount in pharmaceutical manufacturing to ensure the purity, identity, and enantiomeric integrity of the final product.
| Parameter | Analytical Technique | Purpose |
| Reaction Progress | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | To monitor the consumption of starting materials and the formation of intermediates and products.[24][25] |
| Structural Confirmation | Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS) | To confirm the chemical structure of key intermediates and the final API.[1][5][26] |
| Chemical Purity | HPLC, Gas Chromatography (GC) | To quantify the API and identify/quantify any process-related impurities.[24] |
| Chiral Purity (ee) | Chiral HPLC | To determine the enantiomeric excess of (S)-Pregabalin, ensuring it meets regulatory standards (typically >99.8% ee).[5] |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | To quantify any remaining organic solvents from the synthesis and purification steps. |
Conclusion
The synthesis of (S)-Pregabalin is a showcase of modern industrial organic chemistry, where the strategic selection of intermediates is key to success. Ester intermediates, including the family to which methyl 3-(aminomethyl)hexanoate belongs, are not merely passive precursors but active participants in the synthetic strategy. They serve as essential protecting groups, enable high-yielding transformations, and are central to the two most dominant and scalable manufacturing routes. Whether through the elegance of asymmetric hydrogenation in the cyano-ester pathway or the classic efficiency of the Hofmann rearrangement in the glutaric anhydride route, a deep understanding of the chemistry of these intermediates is fundamental for any researcher or professional in the field of drug development. The continuous optimization of these pathways, driven by principles of green chemistry and process efficiency, will ensure the continued availability of this vital medication.[10]
References
-
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Martínez, A. G., et al. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 18(3), 410-417. Retrieved from [Link]
-
Zheng, R., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. Applied Microbiology and Biotechnology, 103(14), 5675-5684. Retrieved from [Link]
-
Jayachandra, S. B., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]
-
Chavan, S. P., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Retrieved from [Link]
-
Li, J., et al. (2011). Study on the synthesis of pregabalin. 2011 International Conference on New-Energy and Advanced Materials. Retrieved from [Link]
- CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides. (2017). Google Patents.
-
Pan, G. (2016). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. SciSpace. Retrieved from [Link]
-
Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (2020). Eureka. Retrieved from [Link]
-
"A Process For Synthesis Of S (+) Pregabalin". (n.d.). QuickCompany. Retrieved from [Link]
-
Process for the preparation of pregabalin. (2012). European Patent Office. Retrieved from [Link]
-
Pregabalin. (n.d.). Thieme. Retrieved from [Link]
- US20190152894A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (2019). Google Patents.
- CN109678737B - Preparation method of pregabalin. (2021). Google Patents.
-
WO/2018/001148 METHOD FOR PREPARING PREGABALIN INTERMEDIATE 3-ISOBUTYLGLUTARIC ACID MONOAMIDE. (2018). WIPO Patentscope. Retrieved from [Link]
-
Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (n.d.). SciSpace. Retrieved from [Link]
-
Kour, J., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Roy, B. N., et al. (2013). Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. ChemInform. Retrieved from [Link]
- CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide. (2016). Google Patents.
- WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (2018). Google Patents.
-
Process for the preparation of pregabalin. (2018). Justia Patents. Retrieved from [Link]
- WO2012059797A1 - Process for synthesis of (s) - pregabalin. (2012). Google Patents.
- US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. (2011). Google Patents.
-
Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. Retrieved from [Link]
-
Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-4. Retrieved from [Link]
-
Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Figshare. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID. (2012). European Patent Office. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents [patents.google.com]
- 13. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 14. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 15. researchgate.net [researchgate.net]
- 16. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 17. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 18. Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Eureka | Patsnap [eureka.patsnap.com]
- 19. US20190152894A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 21. CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide - Google Patents [patents.google.com]
- 22. WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]
- 23. CN109678737B - Preparation method of pregabalin - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. physics.emu.edu.tr [physics.emu.edu.tr]
- 26. rsc.org [rsc.org]
Thermodynamic Stability of Amino Ester Intermediates: Kinetic Profiling and Mechanistic Insights
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In modern drug development, amino ester intermediates serve as critical building blocks for prodrugs, peptide synthesis, and biocatalysis. By temporarily masking polar carboxylic acids or hydroxyl groups, amino esters enhance aqueous solubility and membrane permeability (e.g., targeting PEPT1 transporters)[1]. However, the utility of these intermediates hinges on a delicate thermodynamic balance: they must possess sufficient chemical stability for formulation and shelf-life, yet remain enzymatically labile enough to release the active pharmaceutical ingredient (API) in vivo[2]. This guide deconstructs the thermodynamic degradation pathways of amino esters and provides a self-validating experimental framework for kinetic profiling.
Mechanistic Drivers of Thermodynamic Instability
Amino ester intermediates are intrinsically susceptible to two primary degradation pathways dictated by their local microenvironment (pH, temperature, and solvent dielectric constant).
A. Base-Catalyzed Hydrolysis
Ester bonds are highly vulnerable to nucleophilic attack by hydroxide ions. At physiological pH (7.4), the rate of hydrolysis increases significantly compared to acidic gastric conditions (pH 1.2)[2]. The degradation typically follows pseudo-first-order kinetics in vitro because the concentration of water and buffer ions remains vastly in excess relative to the substrate[3].
B. O-to-N Acyl Migration
A classical intramolecular rearrangement occurs when the acyl group migrates from the oxygen atom to the adjacent nitrogen atom, forming a thermodynamically more stable amide bond[4]. At acidic pH, the amine is protonated ( −NH3+ ) and unreactive. However, as the pH approaches or exceeds the amine's pKa , the deprotonated free amine ( −NH2 ) acts as a potent internal nucleophile. This attack forms a cyclic tetrahedral intermediate, which irreversibly collapses into an N-acyl amide or a diketopiperazine[4].
Mechanistic pathway of O-to-N acyl migration in amino ester intermediates.
Strategic Modulation in Prodrug Design
To prevent premature degradation while ensuring in vivo activation, medicinal chemists modulate the thermodynamic stability of amino esters through structural tuning:
-
Steric Hindrance (Promoiety Selection): The choice of the amino acid side chain directly impacts stability. Bulky, branched side chains (e.g., L-valine) exert steric shielding around the ester carbonyl, physically blocking nucleophilic attack by water or hydroxide ions[1].
-
Linker Chemistry: The spacer between the API and the amino acid alters the microenvironment. For example, propylene glycol (PG) linkers exhibit a >20-fold increase in stability at pH 7.4 compared to methoxy or ethoxy counterparts, preventing premature hydrolysis[1].
Quantitative Stability Profiling
Understanding the half-life ( t1/2 ) of these intermediates across a pH gradient is critical for predicting pharmacokinetic behavior.
Table 1: Half-life ( t1/2 ) of Representative Amino Ester Prodrugs Across pH Gradients
| Compound Class | Promoiety / Linker | pH 1.2 (Gastric) | pH 7.4 (Physiological) | Plasma/Homogenate (Enzymatic) |
| Metronidazole Esters [3] | N,N-diethylglycinate | Highly Stable (>24h) | 4 - 16 h | < 10 min |
| Valacyclovir Analogs [2] | Propylene Glycol (PG) | Highly Stable (>24h) | > 12 h | < 1 h |
| Atazanavir Conjugates [5] | L-Valine | Stable | Moderate (Base-catalyzed) | Rapid Cleavage |
Self-Validating Experimental Protocol: Kinetic Hydrolysis Profiling
To accurately determine the thermodynamic stability and degradation rate constants ( kobs ) of amino ester intermediates, a robust, self-validating workflow is required. The following protocol ensures that experimental artifacts (such as post-sampling degradation) are eliminated.
Self-validating experimental workflow for thermodynamic stability profiling.
Step-by-Step Methodology
Step 1: Buffer Preparation & Equilibration Prepare 100 mM buffers at physiologically relevant pH levels (pH 1.2, 4.0, 6.0, and 7.4).
-
Causality: Buffers must be adjusted to isotonicity (e.g., using NaCl). Ionic strength directly impacts the activity coefficients of the reactants; failing to control this will yield artificial variances in the hydrolysis rate constants[2].
Step 2: Substrate Initiation & Internal Standard Addition Dissolve the amino ester intermediate in a minimal volume of co-solvent (e.g., DMSO, <2% v/v final) and spike into the pre-warmed (37 °C) buffer to a final concentration of 10-50 µM.
-
Self-Validation: Immediately add a chemically stable Internal Standard (IS), such as a structurally related stable aromatic ether. The IS validates the extraction efficiency and normalizes any HPLC injection volume discrepancies.
Step 3: Timed Aliquot Sampling & Quenching At predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract a 100 µL aliquot.
-
Causality: Immediately quench the aliquot by mixing it with an equal volume of cold acidic crash solution (e.g., 1% formic acid in acetonitrile). The low temperature and low pH instantly protonate the free amine, halting O-to-N acyl migration and base-catalyzed hydrolysis, effectively "freezing" the reaction state for accurate temporal analysis.
Step 4: HPLC-UV/MS Analysis Analyze the quenched samples using reversed-phase HPLC. Quantify the Area Under the Curve (AUC) for both the intact amino ester and the parent degradant, normalized to the IS.
Step 5: Kinetic Modeling Because water and buffer are in vast excess, the reaction follows pseudo-first-order kinetics[3]. Plot the natural logarithm of the remaining amino ester concentration ( ln[Ct] ) versus time ( t ). The slope of the linear regression yields the apparent first-order rate constant ( −kobs ). The half-life is then calculated as:
t1/2=kobs0.693Conclusion
The thermodynamic stability of amino ester intermediates is a primary determinant of a prodrug's viability. By understanding the mechanistic triggers of base-catalyzed hydrolysis and O-to-N acyl migration, scientists can rationally design linkers and promoieties that survive formulation and systemic circulation, yet rapidly yield the active therapeutic upon enzymatic cleavage at the target site.
Sources
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
Solubility profile of Methyl 3-(aminomethyl)hexanoate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Methyl 3-(aminomethyl)hexanoate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation development. Methyl 3-(aminomethyl)hexanoate, a structural analog and potential intermediate or prodrug of pharmaceutically important compounds like gabapentin and pregabalin, presents a unique solubility challenge due to its amphiphilic nature. This technical guide provides a comprehensive analysis of the predicted solubility profile of Methyl 3-(aminomethyl)hexanoate in a range of common organic solvents. In the absence of extensive public data, this guide synthesizes information from structurally related molecules and fundamental chemical principles to offer a robust predictive framework. Furthermore, a detailed, self-validating experimental protocol for precise solubility determination is provided to empower researchers in generating empirical data.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the adage "like dissolves like" is a foundational principle guiding formulation and process chemistry. The solubility of a compound in various solvents dictates the choice of reaction media for synthesis, the selection of solvents for purification and crystallization, and the design of effective drug delivery systems. Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations and can be a major hurdle in the drug development pipeline.
Methyl 3-(aminomethyl)hexanoate possesses a primary amine, an ester functional group, and a C6 alkyl chain. This combination of a polar, hydrogen-bonding amine group and a nonpolar aliphatic backbone results in a complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this profile is essential for researchers working on its synthesis, purification, or its potential application as a pharmaceutical intermediate or prodrug.[1]
Physicochemical Properties and Their Influence on Solubility
While direct experimental data for Methyl 3-(aminomethyl)hexanoate is scarce, we can infer its key physicochemical properties from its structure and from data available for closely related compounds. These properties are fundamental to predicting its solubility.
| Property | Estimated Value / Information | Rationale and Impact on Solubility |
| Molecular Formula | C₉H₁₉NO₂ | Provides the elemental composition. |
| Molecular Weight | 173.26 g/mol [2] | Influences the mass-to-volume ratio in solution. |
| Structure | The molecule has a polar head (aminomethyl and ester groups) and a nonpolar tail (hexyl chain). | |
| pKa (amine) | ~10-11 (Estimated) | The primary amine will be protonated at acidic pH, significantly increasing solubility in polar protic solvents. |
| logP (o/w) | ~1.5-2.0 (Estimated) | Indicates a moderate lipophilicity, suggesting some solubility in both polar and nonpolar environments. A structurally similar compound, 3-(Aminomethyl)-5-methylhexanoic acid, has a LogP of 1.78.[3] |
| Physical Form | Likely a liquid or low-melting solid at STP | The physical state affects the energy required to break the crystal lattice for dissolution. |
The interplay of these properties is visualized in the diagram below.
Caption: Relationship between molecular features and solvent interactions.
Estimated Solubility Profile in Common Organic Solvents
The following table provides an estimated solubility profile of Methyl 3-(aminomethyl)hexanoate. This profile is extrapolated from the behavior of structurally similar compounds, including hexanoic acid derivatives and gabapentin.[4][5] These estimations should be used as a guide for solvent screening, with the understanding that empirical verification is necessary for precise quantitative data.
| Solvent | Class | Polarity Index | Dielectric Constant | Estimated Solubility | Rationale |
| Methanol | Polar Protic | 5.1 | 32.7 | Soluble | The hydroxyl group readily forms hydrogen bonds with both the amine and ester groups, effectively solvating the polar head.[6] |
| Ethanol | Polar Protic | 4.3 | 24.5 | Soluble | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor. The slightly longer alkyl chain may marginally improve interaction with the hexyl group.[7] |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Moderately Soluble | Increased steric hindrance and lower polarity compared to methanol and ethanol may slightly reduce solvating efficiency for the polar groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Soluble | A strong hydrogen bond acceptor, DMSO can effectively solvate the amine group. Its high polarity accommodates the entire molecule well.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Soluble | Similar to DMSO, DMF is a highly polar, aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to fully solvate the amine group. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Sparingly Soluble | Moderate polarity allows for some interaction with the polar groups, but it is less effective at solvating the nonpolar tail compared to more polar aprotic solvents. |
| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Sparingly Soluble | DCM's weak polarity makes it a poor solvent for the polar amine group, leading to limited solubility. |
| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Slightly Soluble | The nonpolar nature of toluene interacts favorably with the hexyl chain, but it cannot effectively solvate the polar amine and ester groups. |
| Hexane | Nonpolar Aliphatic | 0.1 | 1.9 | Insoluble / Very Slightly Soluble | As a nonpolar solvent, hexane is unable to overcome the strong intermolecular forces of the polar functional groups. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Principle
A surplus of the solute (Methyl 3-(aminomethyl)hexanoate) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the equilibrium solubility.
Materials and Equipment
-
Methyl 3-(aminomethyl)hexanoate (purity >99%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Vials with Teflon-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of Methyl 3-(aminomethyl)hexanoate in a suitable solvent (in which it is freely soluble, e.g., methanol) to create a calibration curve.
-
Sample Preparation:
-
Add an excess amount of Methyl 3-(aminomethyl)hexanoate to a vial (e.g., 20-50 mg). The key is to ensure solid material remains after equilibrium is reached.
-
Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to further facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Methyl 3-(aminomethyl)hexanoate.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the solute in the diluted sample.
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility, typically expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for the shake-flask solubility determination.
Conclusion
This technical guide provides a detailed, albeit predictive, solubility profile for Methyl 3-(aminomethyl)hexanoate across a spectrum of organic solvents. Based on its amphiphilic structure, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility is expected to decrease significantly in less polar and nonpolar solvents. While these estimations offer valuable guidance for initial experimental design, it is imperative for researchers to perform empirical measurements for their specific applications. The provided shake-flask protocol offers a robust and reliable method for generating this critical data, ensuring scientific integrity and facilitating downstream process development and formulation activities.
References
-
PubChem. (n.d.). Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 3-(Aminomethyl)-5-methylhexanoic Acid CAS 130912-52-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New experimental melting properties as access for predicting amino-acid solubility - PMC. Retrieved from [Link]
- Google Patents. (n.d.). US8431739B2 - Process for the preparation of gabapentin.
-
ResearchGate. (2025, August 10). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures | Request PDF. Retrieved from [Link]
-
PubMed. (2011, February 10). Solubilization of gabapentin into HII mesophases. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1201805-54-0 | Product Name : Methyl 3-(aminomethyl)-5-methylhexanoate. Retrieved from [Link]
-
Inxight Drugs. (n.d.). METHYL 3-(AMINOMETHYL)-5-METHYLHEXANOATE. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
The Good Scents Company. (n.d.). methyl 3-hexenoate, 2396-78-3. Retrieved from [Link]
-
University of Limerick. (2016, January 14). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Retrieved from [Link]
-
ACS Publications. (2003, June 6). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 8). An ester derivative of the drug gabapentin: PH dependent crystal stability. Retrieved from [Link]
- Google Patents. (n.d.). US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
-
MDPI. (2024, March 6). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Retrieved from [Link]
-
Frontiers. (2021, June 15). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-methylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(Aminomethyl)-5-methylhexanoic Acid CAS 130912-52-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 7. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review [mdpi.com]
Literature review on chiral gamma-amino acid derivatives
An In-Depth Technical Guide to the Strategic Synthesis and Application of Chiral γ -Amino Acid Derivatives
Executive Summary & Pharmacological Context
Chiral γ -amino acids are privileged scaffolds in modern medicinal chemistry and peptidomimetic design. Unlike α -amino acids, the γ -amino acid backbone features two additional carbon atoms between the amino and carboxyl termini. This structural expanded footprint confers exceptional resistance to proteolytic degradation and allows for the formation of stable secondary structures known as "foldamers."
From a pharmacological perspective, chiral γ -amino acids are the structural foundation of blockbuster neurological therapeutics. The stereocenter—typically at the β
- or γ -position—is not merely a structural feature; it is the absolute determinant of receptor affinity. For instance, (S)-Pregabalin (Lyrica) binds with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system, whereas its (R)-enantiomer is virtually inactive. Similarly, (R)-Baclofen acts as a potent GABAB receptor agonist for treating spasticity[1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical catalytic mechanisms and field-proven, scalable synthetic protocols. We will dissect the two most robust paradigms for constructing these chiral centers: Asymmetric Organocatalysis and Biocatalysis .
Pharmacological mechanism of (S)-Pregabalin via VGCC modulation.
Strategic Synthesis Pathways: Causality and Mechanism
The industrial synthesis of chiral γ -amino acids has evolved from wasteful classical resolutions to highly atom-economical asymmetric catalysis. The choice of synthetic route dictates the Process Mass Intensity (PMI) and the Environmental Factor (E-factor) of the final active pharmaceutical ingredient (API)[2].
Asymmetric Organocatalysis: The Michael Addition Paradigm
The most powerful method for constructing the chiral backbone of Baclofen and Pregabalin is the organocatalytic asymmetric Michael addition of carbon nucleophiles (like malonates or nitromethane) to nitroalkenes or α,β -unsaturated carbonyls[3].
Mechanistic Causality: Bifunctional catalysts, such as Takemoto’s thiourea or squaramide derivatives, operate via a dual-activation mechanism. The thiourea/squaramide moiety acts as a double hydrogen-bond donor, coordinating with the nitro group of the Michael acceptor. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. Simultaneously, the tertiary amine on the catalyst deprotonates the nucleophile, raising its Highest Occupied Molecular Orbital (HOMO) and directing it to a specific enantioface of the alkene[4].
Biocatalysis: Ene-Reductases and Substrate Engineering
For highly sustainable, aqueous-based synthesis, biocatalysis utilizing ene-reductases (e.g., Old Yellow Enzymes, OYE) is unparalleled. This method involves the asymmetric bioreduction of β -cyanoacrylate esters[5].
Mechanistic Causality: The stereochemical outcome in biocatalysis is dictated by the binding orientation of the substrate within the enzyme's active pocket. By employing "substrate engineering"—specifically, varying the steric bulk of the ester moiety (e.g., shifting from methyl to n-propyl esters)—chemists can force the substrate into a single binding conformation, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer[5].
Strategic decision matrix for selecting γ-amino acid synthesis routes.
Quantitative Data: Route Comparison
The following table synthesizes the performance metrics of various catalytic systems utilized in the synthesis of Pregabalin and Baclofen precursors, highlighting the trade-offs between yield, stereocontrol, and scalability.
| Target Molecule | Synthetic Strategy | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) | Scalability / Notes | Source |
| (R)-Baclofen | Organocatalytic Michael Addition | Takemoto's Thiourea (10 mol%) | 85 - 90% | 94% | High; requires subsequent nitro reduction. | [1] |
| (S)-Pregabalin | Organocatalytic Conjugate Addition | Chiral Squaramide (0.5 mol%) | >90% | >99% (after recryst.) | Excellent; demonstrated on >2 Kg flow scale. | [3] |
| (S)-Pregabalin | Biocatalytic Asymmetric Reduction | Ene-reductase (OYE2) + NADH | 83% | >99% | Superior E-factor; requires cofactor recycling. | [5] |
| Pregabalin | Enzymatic Kinetic Resolution | Lipolase (Pfizer Process) | ~45% | >99% | Classic industrial route; limited by 50% max theoretical yield. | [3] |
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are explicitly justified to prevent common failure modes.
Protocol A: Organocatalytic Synthesis of (R)-Baclofen Precursor via Michael Addition
Objective: Enantioselective addition of diethyl malonate to trans- β -nitrostyrene derivative[6],[1].
Step-by-Step Methodology:
-
System Preparation & Control: Before initiating the main reaction, run a background control of the nitroalkene and diethyl malonate in the chosen solvent without the catalyst.
-
Causality: Anionic polymerization of nitrostyrenes can be initiated by trace basicity. If background conversion exceeds 5% in 24h, the reaction temperature must be lowered to 0°C to suppress the non-selective racemic pathway[6].
-
-
Solvent Selection: Dissolve the functionalized trans- β -nitrostyrene (1.0 equiv) in anhydrous Dichloromethane (DCM) at room temperature.
-
Causality: DCM is preferred over THF. THF acts as a competitive hydrogen-bond acceptor, which can disrupt the delicate hydrogen-bonding network between the thiourea catalyst and the nitro group, potentially degrading the ee% by 5–10%[6].
-
-
Catalyst Addition: Add Takemoto’s bifunctional chiral thiourea catalyst (10 mol%). Stir for 10 minutes to ensure homogeneous distribution.
-
Nucleophile Addition: Add diethyl malonate (1.2 equiv) dropwise. Monitor the reaction via TLC (Hexane/EtOAc 8:2) until complete consumption of the nitroalkene (typically 12-24 hours).
-
Validation & Workup: Quench the reaction with 1N HCl to protonate the amine catalyst, preventing reverse-Michael addition during concentration. Extract with DCM, dry over MgSO4 , and concentrate. Validate the enantiomeric excess immediately using Chiral HPLC (e.g., Chiralcel OD-H column).
-
Downstream Processing: The resulting adduct is subjected to Raney-Ni catalyzed hydrogenation to reduce the nitro group to an amine, which spontaneously cyclizes to the lactam, followed by hydrolysis to yield (R)-Baclofen[1].
Self-validating workflow for organocatalytic Michael addition.
Protocol B: Chemoenzymatic Synthesis of Pregabalin Precursor
Objective: Asymmetric bioreduction of β -cyanoacrylate esters using Ene-Reductases[5].
Step-by-Step Methodology:
-
Substrate Engineering: Synthesize the n-propyl ester of the β -cyanoacrylate rather than the methyl ester.
-
Causality: The larger n-propyl group sterically forces the substrate into a singular binding mode within the OYE2 enzyme pocket, guaranteeing strict (S)-selectivity and preventing the formation of the undesired (R)-enantiomer[5].
-
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.0) containing the substrate (10-50 mM).
-
Cofactor Recycling System Setup: Add catalytic amounts of NAD+ (1 mM), glucose (2.0 equiv relative to substrate), and Glucose Dehydrogenase (GDH).
-
Enzyme Addition: Introduce the purified OYE2 enzyme. Incubate the biphasic or aqueous mixture at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Extraction & Validation: Extract the aqueous layer with ethyl acetate. The high stereospecificity of the enzyme typically yields the (S)-precursor in >99% ee, which can be directly reduced (e.g., via H2 /Pd-C) to yield (S)-Pregabalin without the need for chiral resolution[5].
Conclusion
The synthesis of chiral γ -amino acid derivatives represents a triumph of modern asymmetric chemistry. While organocatalysis offers robust, flow-compatible pathways ideal for rapid scale-up and continuous manufacturing[3], biocatalysis provides an elegant, highly stereocontrolled, and environmentally benign alternative[5]. The selection between these methodologies must be dictated by the specific constraints of the target API, including required throughput, E-factor targets, and the structural nuances of the prochiral precursor.
References
-
New one-pot multistep process with multifunctional catalysts: decreasing the E factor in the synthesis of fine chemicals ResearchGate[Link]
-
Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study MDPI (Catalysts)[Link]
-
Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis DOKUMEN.PUB[Link]
-
A Simple Organocatalytic Enantioselective Synthesis of Pregabalin Aalto University Research Portal[Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases The Journal of Organic Chemistry (ACS Publications)[Link]
Sources
An In-depth Technical Guide to the Stereochemistry and Chirality of Methyl 3-(aminomethyl)hexanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(aminomethyl)hexanoate is a critical chiral intermediate in the synthesis of Pregabalin, a widely used pharmaceutical agent for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of Pregabalin is solely attributed to its (S)-enantiomer, underscoring the paramount importance of stereochemical control during its synthesis.[3] This technical guide provides a comprehensive exploration of the stereochemistry and chirality of Methyl 3-(aminomethyl)hexanoate. It delves into the fundamental principles of its chirality, stereoselective synthetic strategies, methods for chiral resolution, and analytical techniques for enantiomeric discrimination. The causality behind experimental choices and the practical implications for drug development are emphasized throughout, offering field-proven insights for researchers and scientists in the pharmaceutical industry.
Introduction: The Stereochemical Landscape of Methyl 3-(aminomethyl)hexanoate
Methyl 3-(aminomethyl)hexanoate possesses a single stereocenter at the C3 carbon of the hexanoate backbone, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers.[4][5] The spatial arrangement of the aminomethyl and isobutyl groups around this chiral center dictates the molecule's three-dimensional structure and, consequently, its biological activity when incorporated into the final active pharmaceutical ingredient (API).
The molecular formula of Methyl 3-(aminomethyl)hexanoate is C9H19NO2, with a molecular weight of 173.26 g/mol .[6][7] While the racemic mixture is a common form of this intermediate, the (S)-enantiomer is the therapeutically active precursor to Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid.[2][4] The critical role of stereochemistry in drug action is well-documented, with different enantiomers of a chiral drug often exhibiting significant differences in pharmacodynamics and pharmacokinetics.[8][9] In the case of Pregabalin, the (R)-enantiomer is significantly less active, making the stereochemical purity of its precursors a critical quality attribute.[10][11]
Table 1: Physicochemical Properties of Methyl 3-(aminomethyl)hexanoate
| Property | Value | Source |
| CAS Number | 1201805-54-0 | [6] |
| Molecular Formula | C9H19NO2 | [4][7] |
| Molecular Weight | 173.26 g/mol | [6] |
| Chiral Centers | 1 | [4] |
| Stereochemistry | Racemic ((+/-)-Methyl 3-(aminomethyl)-5-methylhexanoate) or as individual (R) and (S) enantiomers. | [4][7] |
Stereoselective Synthesis and Chiral Resolution
The synthesis of enantiomerically pure compounds can be broadly categorized into two approaches: stereoselective synthesis, where a specific stereoisomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers. Both strategies are employed in the production of the key (S)-enantiomer of Methyl 3-(aminomethyl)hexanoate's corresponding acid.
Enantioselective Synthesis: Asymmetric Hydrogenation
A highly efficient method for the enantioselective synthesis of the precursor to (S)-Pregabalin involves the asymmetric hydrogenation of a prochiral olefin.[12][13] This approach introduces the desired chirality in a key step, avoiding the need for later resolution.
A notable example is the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine ligand, such as Me-DuPHOS.[3][14] This catalytic system exhibits high enantioselectivity, yielding the desired (S)-3-cyano-5-methylhexanoate with a high enantiomeric excess (ee).[3] Subsequent reduction of the nitrile group affords the final (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[12]
Protocol: Asymmetric Hydrogenation of Potassium 3-cyano-5-methylhex-3-enoate
-
Preparation of the Substrate: The ethyl ester of 3-cyano-5-methylhex-3-enoic acid is hydrolyzed with potassium hydroxide in a methanol/water mixture to generate a solution of the potassium salt.[3]
-
Catalyst Preparation: A solution of the precatalyst, [(R,R)-(Me-DuPHOS)Rh(COD)]BF4, is prepared.[3]
-
Hydrogenation: The catalyst solution is added to the substrate solution under an inert atmosphere. The mixture is then subjected to hydrogenation with hydrogen gas (typically at 45 psi) at an elevated temperature (e.g., 55 °C).[3]
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed, and the resulting potassium (S)-3-cyano-5-methylhexanoate can be isolated. This intermediate is then carried forward to the nitrile reduction step.[3]
Caption: Asymmetric hydrogenation workflow for (S)-Pregabalin synthesis.
Chiral Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid followed by resolution to isolate the desired (S)-enantiomer.
This classical resolution technique involves reacting the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
A commonly used resolving agent for racemic 3-(aminomethyl)-5-methylhexanoic acid is (S)-(+)-mandelic acid.[15][16] The reaction of the racemate with (S)-(+)-mandelic acid in a suitable solvent system leads to the preferential crystallization of the (S,S)-diastereomeric salt. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure (S)-3-(aminomethyl)-5-methylhexanoic acid.[15]
Protocol: Resolution with (S)-(+)-Mandelic Acid
-
Salt Formation: Racemic 3-(aminomethyl)-5-methylhexanoic acid and (S)-(+)-mandelic acid are dissolved in a suitable solvent, such as a mixture of water and an alcohol (e.g., isopropanol).[16]
-
Crystallization: The solution is cooled to induce crystallization of the less soluble diastereomeric salt, the (S)-acid-(S)-mandelic acid salt.
-
Isolation: The crystallized salt is isolated by filtration.
-
Liberation of the Free Acid: The isolated diastereomeric salt is treated with a base (e.g., triethylamine in methanol) to neutralize the mandelic acid and precipitate the pure (S)-3-(aminomethyl)-5-methylhexanoic acid.[16]
Caption: Diastereomeric salt resolution workflow.
Enzymatic methods offer a green and highly selective alternative for chiral resolution. Lipases are commonly employed for the kinetic resolution of racemic esters. In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted.
For instance, the kinetic resolution of racemic (RS)-ethyl-3-cyano-5-methylhexanoate can be achieved using a lipase, which selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid.[17] The unreacted (R)-ester and the (S)-acid can then be separated.
Analytical Techniques for Chiral Discrimination
The determination of enantiomeric purity is a critical aspect of quality control in the synthesis of chiral molecules. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[18] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For the analysis of intermediates like 3-(aminomethyl)-5-methylhexanoic acid, derivatization may be necessary to introduce a chromophore for UV detection and to enhance the interaction with the CSP. Alternatively, direct separation on specialized CSPs can be employed. Polysaccharide-based CSPs and anion-exchange CSPs are common choices for the separation of chiral acids and amines.[19]
Table 2: Comparison of Chiral HPLC Methods for a Model Chiral Acid [19]
| Parameter | Method A: Polysaccharide CSP | Method B: Anion-Exchange CSP | Method C: Indirect (Derivatization) |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Quinine carbamate | Standard C18 (achiral) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid | Methanol/Acetic Acid/Ammonium Acetate | Acetonitrile/Water |
| Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |
| Advantages | Broad applicability | High efficiency for acidic compounds | Uses standard achiral columns |
| Disadvantages | May require non-polar mobile phases | More specialized, longer equilibration | Requires an additional derivatization step |
Chiral Gas Chromatography (GC)
Chiral GC is another effective technique for enantiomeric separation, particularly for volatile compounds.[20] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[21] For non-volatile analytes like amino acids and their esters, derivatization is typically required to increase their volatility.
Capillary Electrophoresis (CE)
Capillary electrophoresis with a chiral selector in the background electrolyte is a high-resolution technique for enantioseparation.[22][23] Cyclodextrins are commonly used as chiral selectors. This method offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.
Practical Implications in Drug Development
The stereochemistry of Methyl 3-(aminomethyl)hexanoate is not merely an academic curiosity; it has profound practical implications in drug development.
-
Therapeutic Efficacy: As the biological activity of Pregabalin resides in the (S)-enantiomer, ensuring high enantiomeric purity is essential for maximizing therapeutic efficacy and ensuring consistent clinical outcomes.[3]
-
Safety and Toxicity: While the (R)-enantiomer of Pregabalin is considered less active, it is crucial to control its presence in the final drug product. In many chiral drugs, the "inactive" enantiomer can contribute to side effects or have its own pharmacological profile.[8][24][25]
-
Regulatory Scrutiny: Regulatory agencies worldwide, such as the FDA and EMA, have stringent requirements for the characterization and control of stereoisomers in drug substances. The development of stereoselective synthetic routes and validated analytical methods for enantiomeric purity is a regulatory necessity.
-
Process Efficiency and Cost-Effectiveness: The choice between an enantioselective synthesis and a resolution strategy is often dictated by factors such as cost, scalability, and overall process efficiency. An efficient enantioselective synthesis can be more economical in the long run by avoiding the loss of 50% of the material inherent in a classical resolution.[3]
Conclusion
The stereochemistry and chirality of Methyl 3-(aminomethyl)hexanoate are central to its role as a key intermediate in the synthesis of Pregabalin. A thorough understanding of its stereocenter, coupled with the strategic application of stereoselective synthesis or chiral resolution techniques, is fundamental to the efficient and controlled production of this important pharmaceutical. The ability to accurately analyze and control the enantiomeric purity of this intermediate is a critical determinant of the quality, safety, and efficacy of the final drug product. This guide has provided a technical overview of these crucial aspects, offering a foundation for researchers and drug development professionals working in this field.
References
-
METHYL 3-(AMINOMETHYL)-5-METHYLHEXANOATE - gsrs. (n.d.). Retrieved from [Link]
-
Burk, M. J., de Koning, P. D., Giumanini, A. B., & Zanotti-Gerosa, A. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. Retrieved from [Link]
-
Methyl 3-(aminomethyl)-5-methylhexanoate. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
An efficient total synthesis of (±)-pregabalin. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
METHYL 3-(AMINOMETHYL)-5-METHYLHEXANOATE - Inxight Drugs. (n.d.). Retrieved from [Link]
- Intermediate of pregabalin and preparation method thereof. (2022). Google Patents.
-
Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. (2014). ResearchGate. Retrieved from [Link]
-
Suresh b J, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]
- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. (2008). Google Patents.
-
An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2003). Figshare. Retrieved from [Link]
-
Burk, M. J., de Koning, P. D., Giumanini, A. B., & Zanotti-Gerosa, A. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]
- Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (1998). Google Patents.
-
An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2003). ResearchGate. Retrieved from [Link]
-
Hexanoic acid, 3-(aminomethyl)-5-methyl-, (3R)-. (n.d.). Lab Supplies. Retrieved from [Link]
-
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Pregabalin Milpharm 150 mg capsules, hard - Summary of Product Characteristics (SmPC). (2026). emc. Retrieved from [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science Research. Retrieved from [Link]
-
pregabalin (75 mg) & methylcobalamin (750 mcg) capsules. (n.d.). NAFDAC. Retrieved from [Link]
-
PREGABALIN METHYL ESTER. (n.d.). precisionFDA. Retrieved from [Link]
-
Methyl (3s)-3-(aminomethyl)-5-methylhexanoate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science Research. Retrieved from [Link]
- Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. (2011). Google Patents.
-
Al-Qadiri, M., & Al-Sibaai, A. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. Retrieved from [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (n.d.). RSC Publishing. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
Identifying Chiral Molecules, Meso Compounds, and Diastereomers. (n.d.). Dummies.com. Retrieved from [Link]
-
New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Retrieved from [Link]
-
Johnson, M. P., Hoffman, A. J., & Nichols, D. E. (1987). Stereochemical effects of 3,4-methylenedioxymethamphetamine (MDMA) and related amphetamine derivatives on inhibition of uptake of [3H]monoamines into synaptosomes from different regions of rat brain. PubMed. Retrieved from [Link]
-
STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (n.d.). IIP Series. Retrieved from [Link]
-
Structural features which influence drug action. (n.d.). IS MUNI. Retrieved from [Link]
Sources
- 1. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
- 2. medicines.org.uk [medicines.org.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. METHYL 3-(AMINOMETHYL)-5-METHYLHEXANOATE [drugs.ncats.io]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. biomedgrid.com [biomedgrid.com]
- 10. calpaclab.com [calpaclab.com]
- 11. store.usp.org [store.usp.org]
- 12. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. figshare.com [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]
- 16. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. gcms.cz [gcms.cz]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Stereochemical effects of 3,4-methylenedioxymethamphetamine (MDMA) and related amphetamine derivatives on inhibition of uptake of [3H]monoamines into synaptosomes from different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iipseries.org [iipseries.org]
Navigating the Crossroads of Metabolism and Medicine: A Technical Guide to Metabolic Pathway Analysis of Hexanoate Derivatives in Drug Synthesis
This guide provides an in-depth exploration of the metabolic pathways of hexanoate derivatives and their pivotal role in modern drug synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the causality behind experimental choices, ensuring a self-validating system of scientific inquiry. We will delve into the core metabolic routes, the analytical techniques for their elucidation, and the strategic genetic manipulations that unlock the potential of microbial cell factories for pharmaceutical production.
The Rising Significance of Hexanoate Derivatives in Pharmacology
Hexanoic acid and its derivatives are emerging as crucial platform chemicals in the pharmaceutical industry. These six-carbon fatty acids and their functionalized counterparts serve as versatile building blocks for a range of therapeutic agents, from hormonal drugs to anticonvulsants.[1] Their utility is exemplified in the synthesis of progestin medications such as hydroxyprogesterone caproate and gestonorone caproate, where the hexanoate moiety is integral to the drug's structure and function.[1] Furthermore, innovative research has demonstrated the synthesis of novel drug intermediates, such as a stable 4-hydroxyvaleric acid-derived compound, from hexanoate precursors, highlighting the expanding therapeutic potential of this class of molecules.[2]
The traditional chemical synthesis of complex drug molecules often involves multiple steps, harsh reaction conditions, and the generation of significant waste.[3] Biocatalysis, leveraging the precision of enzymes and microbial metabolic pathways, offers a more sustainable and efficient alternative.[4][5] By engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae, we can harness their natural metabolic machinery to produce high-value hexanoate derivatives from simple, renewable feedstocks.[6] This approach not only aligns with the principles of green chemistry but also opens avenues for the synthesis of complex chiral intermediates with high stereoselectivity, a critical aspect of modern drug design.[7]
Core Metabolic Pathways for Hexanoate Derivative Biosynthesis
The microbial production of hexanoate and its derivatives primarily relies on two key metabolic pathways: the native Fatty Acid Biosynthesis (FAB) pathway and the engineered reverse β-oxidation (rBOX) pathway. Understanding the intricacies of these pathways is fundamental to their successful engineering for targeted pharmaceutical precursor synthesis.
The Fatty Acid Biosynthesis (FAB) Pathway
The FAB pathway is the cell's natural route for producing fatty acids. It initiates with the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as the two-carbon donor for chain elongation.[8] The cycle of condensation, reduction, dehydration, and another reduction extends the fatty acyl chain, with the chain length being determined by the specificity of the terminating thioesterase enzyme.[8]
To channel the metabolic flux towards the production of C6 compounds like hexanoic acid, specific thioesterases with a preference for six-carbon acyl-ACPs are overexpressed.[6] This strategic intervention effectively hijacks the native pathway to accumulate the desired product.
Methodologies for Metabolic Pathway Analysis
A cornerstone of successful metabolic engineering is the ability to accurately measure and interpret the flow of metabolites through the engineered pathways. This is achieved through a combination of powerful analytical techniques, primarily Metabolic Flux Analysis (MFA) coupled with stable isotope labeling and mass spectrometry.
Metabolic Flux Analysis (MFA) with 13C-Labeling
MFA is a quantitative method used to determine the rates (fluxes) of intracellular metabolic reactions. [9]The most powerful approach to MFA involves the use of stable isotope tracers, typically 13C-labeled glucose. [10]The organism is cultured on a medium containing this labeled substrate, and the 13C atoms are incorporated into various intracellular metabolites as they are processed through the metabolic network. [11] By analyzing the isotopic labeling patterns of these metabolites, particularly proteinogenic amino acids, we can deduce the relative contributions of different pathways to their synthesis. [12]This information, combined with a stoichiometric model of the metabolic network and measurements of extracellular metabolite concentrations, allows for the calculation of intracellular fluxes. [13][14] Experimental Workflow for 13C-Metabolic Flux Analysis:
Mass Spectrometry for Metabolite Analysis
Mass spectrometry (MS), coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the primary analytical tool for determining the isotopic labeling patterns of metabolites. [15]GC-MS is well-suited for the analysis of volatile and thermally stable compounds, often after a derivatization step to increase their volatility. [16]LC-MS is more versatile and can analyze a wider range of metabolites, including larger and more polar molecules, without the need for derivatization. [15] Table 1: Comparison of GC-MS and LC-MS for Metabolomics
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analytes | Volatile and thermally stable small molecules | Wide range of molecules, including non-volatile and thermally labile compounds |
| Sample Derivatization | Often required to increase volatility | Generally not required |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Sensitivity | High | High |
| Compound Identification | Well-established libraries of mass spectra | Relies on retention time and accurate mass measurements |
Experimental Protocols
The successful implementation of metabolic pathway analysis hinges on meticulous experimental execution. The following protocols provide a standardized framework for key procedures.
Protocol for Metabolite Extraction from Microbial Cells
-
Quenching: Rapidly halt metabolic activity by transferring a known volume of cell culture into a quenching solution (e.g., -40°C methanol). This is a critical step to ensure that the measured metabolite levels accurately reflect the intracellular state at the time of sampling.
-
Cell Lysis: Disrupt the cell membrane to release the intracellular metabolites. This can be achieved through methods such as sonication, bead beating, or freeze-thaw cycles.
-
Extraction: Extract the metabolites using a suitable solvent system. A common method is a two-phase extraction using a mixture of chloroform, methanol, and water, which separates polar metabolites into the aqueous phase and lipids into the organic phase. [2]4. Protein Precipitation: Remove proteins from the extract as they can interfere with downstream analysis. This is typically done by adding a cold organic solvent like acetone or methanol, or by using acidic precipitation with trichloroacetic acid (TCA) or perchloric acid (PCA). [17][18]5. Sample Concentration: The extracted metabolites are often dried down under a vacuum or a stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent for analysis.
Standard Operating Procedure for LC-MS Based Metabolomics
-
Sample Preparation: Reconstitute the dried metabolite extracts in an appropriate solvent compatible with the LC mobile phase. Filter the samples to remove any particulate matter.
-
Chromatographic Separation: Inject the sample onto an LC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites). [19]Elute the metabolites using a gradient of two or more solvents with different polarities.
-
Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured. [19]4. Data Acquisition: Acquire data in either full scan mode (to detect all ions within a certain m/z range) or in a targeted mode like selected reaction monitoring (SRM) for quantitative analysis of specific metabolites.
-
Data Processing: The raw data is processed to identify peaks corresponding to different metabolites based on their retention time and m/z. The peak areas are then integrated to determine the relative abundance of each metabolite.
Strategic Genetic Interventions for Pathway Optimization
Metabolic engineering employs a range of genetic modification techniques to optimize microbial strains for the overproduction of desired compounds. The rationale behind these interventions is to redirect carbon flux towards the product of interest, eliminate competing pathways, and alleviate regulatory bottlenecks.
Gene Knockouts to Eliminate Competing Pathways
A common strategy to enhance the production of a target metabolite is to knock out genes encoding enzymes of competing metabolic pathways. [20]For example, to increase the flux towards fatty acid synthesis, genes involved in pathways that consume key precursors like acetyl-CoA, such as those for the synthesis of storage compounds or certain amino acids, can be deleted. [21]This prevents the diversion of carbon away from the desired product pathway.
Rationale for Gene Knockouts in Fatty Acid Pathway Engineering:
-
Increased Precursor Availability: Deleting genes for pathways that consume acetyl-CoA (e.g., acetate formation) increases the intracellular pool of this key precursor for fatty acid synthesis.
-
Prevention of Product Degradation: Knocking out genes of the β-oxidation pathway prevents the degradation of the produced fatty acids. [16]* Redirection of Carbon Flux: Eliminating pathways that compete for intermediates in central carbon metabolism can force more carbon to flow through the desired production pathway.
Promoter Engineering for Fine-Tuning Gene Expression
The level of expression of the enzymes in a metabolic pathway is critical for maximizing product yield. Promoter engineering involves modifying the promoter regions of genes to control their transcription levels. [20][22]By using a library of synthetic promoters with varying strengths, the expression of each enzyme in the pathway can be fine-tuned to achieve an optimal balance of metabolic flux, avoiding the accumulation of toxic intermediates and maximizing the final product titer. [23] Table 2: Quantitative Impact of Metabolic Engineering on Hexanoic Acid Production
| Host Organism | Genetic Modification | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| S. cerevisiae | Overexpression of rBOX pathway genes, deletion of β-oxidation genes | 0.12 | - | - | [6] |
| S. cerevisiae | Further optimization of CoA biosynthesis | ~0.12 | - | - | [6] |
| S. cerevisiae | Combined FAB and rBOX pathways | 0.12 | - | - | [6] |
| E. coli | Dynamic regulation of fatty acid biosynthesis | - | - | - | [5] |
| Megasphaera elsdenii | In silico flux balance analysis | - | - | - | [24] |
Note: The table presents a selection of reported values to illustrate the impact of different engineering strategies. Direct comparison may be challenging due to variations in experimental conditions.
Case Study: Biocatalytic Synthesis of Steroid Drug Precursors
The principles of metabolic pathway analysis and engineering are powerfully demonstrated in the synthesis of steroid drug precursors. Steroids are a large class of bioactive molecules that includes hormones and their synthetic analogs used in a wide range of therapies. [25][26]The biosynthesis of steroids in eukaryotes begins with acetyl-CoA and proceeds through the mevalonate pathway to produce cholesterol, the precursor to all other steroids. [27][28] By understanding the intricate network of enzymes involved in steroid biosynthesis, researchers can engineer microbial hosts to produce specific steroid intermediates. This often involves the heterologous expression of key enzymes, such as cytochrome P450s, which are responsible for the specific hydroxylations and other modifications that define the structure and function of different steroids. [25]Fatty acid esters of steroids are also of interest, as they can serve as storage forms of the active hormones. [11] The analysis of metabolic fluxes in these engineered strains is crucial for identifying bottlenecks and optimizing the production of the desired steroid precursors. [24]This approach has the potential to replace complex and environmentally taxing chemical syntheses with sustainable and efficient biocatalytic processes. [29]
Conclusion
The metabolic pathway analysis of hexanoate derivatives is a dynamic and rapidly evolving field at the heart of modern drug synthesis. By integrating principles of biochemistry, molecular biology, and analytical chemistry, researchers can rationally design and optimize microbial cell factories for the production of valuable pharmaceutical precursors. The in-depth understanding of metabolic pathways, facilitated by powerful techniques like MFA and mass spectrometry, provides the foundation for targeted genetic interventions that can significantly enhance product titers, yields, and productivities. As our ability to engineer biological systems continues to advance, the biocatalytic production of hexanoate derivatives and other key intermediates will undoubtedly play an increasingly important role in the sustainable and efficient manufacturing of life-saving medicines.
References
-
KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway. (n.d.). Kanehisa Laboratories. Retrieved from [Link]
-
KEGG PATHWAY: Steroid biosynthesis - Homo sapiens (human). (n.d.). Kanehisa Laboratories. Retrieved from [Link]
-
Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476–480. [Link]
-
Standard Operating Procedure-Sample Preparation for GC-MS. (n.d.). The University of Utah. Retrieved from [Link]
-
Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. (2026, March 4). SCIEX. Retrieved from [Link]
- Patel, R. N. (2020). Potential of Biocatalysis in Pharmaceuticals.
-
Human Gene Set: KEGG_STEROID_HORMONE_BIOSYNTHESIS. (n.d.). GSEA. Retrieved from [Link]
-
Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476–480. [Link]
-
Fiehn, O., & Kind, T. (2007). Metabolic Flux Ratio Analysis of Genetic and Environmental Modulations of Escherichia coli Central Carbon Metabolism. Applied and Environmental Microbiology, 73(5), 1461–1470. [Link]
- Fiehn, O., & Kind, T. (2001). Metabolic flux ratio analysis of genetic and environmental modulations of Escherichia coli central carbon metabolism. Applied and environmental microbiology, 67(5), 2225-2235.
-
KEGG PATHWAY: Steroid hormone biosynthesis - Mus musculus (mouse). (n.d.). Kanehisa Laboratories. Retrieved from [Link]
-
KEGG PATHWAY: Steroid biosynthesis. (n.d.). Kanehisa Laboratories. Retrieved from [Link]
- Contente, M. L., & Molinari, F. (2025, July 2). Biocatalysis in the pharmaceutical industry: beyond sustainability, towards efficiency. RSC Green Chemistry.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.
- Patel, R. N. (2024, January 26). Role of Biocatalyst in Pharmaceutical Manufacturing and its Mechanism. Journal of Biotechnology and Bioengineering.
- Alper, H. S., & Stephanopoulos, G. (2019, October 19). Promoter engineering strategies for the overproduction of valuable metabolites in microbes. Biotechnology Advances, 37(7), 107420.
- Wu, L., et al. (2016). Quantitative analysis of relationships between fluxome and metabolome in Escherichia coli. Metabolic Engineering, 37, 72-82.
- Di Girolamo, F., et al. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 30(1), 63.
- Dou, M., et al. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2133–2139.
-
Sample Preparation. (2022, May 26). UTHSC. Retrieved from [Link]
- Yu, L. R., et al. (2013, April 18). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research, 12(5), 2315–2322.
- Lee, N. R., et al. (2020). Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii. Microorganisms, 8(4), 539.
- Kind, T., & Fiehn, O. (2010). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, Chapter 30, Unit 30.4.
- Wiechert, W., et al. (2001). Quantitative analysis of metabolic fluxes in Escherichia coli, using two-dimensional NMR spectroscopy and complete isotopomer models. Metabolic Engineering, 3(3), 265-283.
- Alper, H., & Stephanopoulos, G. (2019). Promoter engineering strategies for the overproduction of valuable metabolites in microbes. Biotechnology Advances, 37(7), 107420.
- Sauer, U. (2001). Metabolic flux ratio analysis of genetic and environmental modulations of Escherichia coli central carbon metabolism. Applied and Environmental Microbiology, 67(5), 2225-2235.
-
GCMS Standard Operating Procedure. (n.d.). CBIC. Retrieved from [Link]
- Sapcariu, S. (2014). Sample preparation in metabolomics.
-
Detailed protocol for the metabolomics analyses. (n.d.). Agricultural University of Athens. Retrieved from [Link]
-
MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues. (2019, May 6). RTSF. Retrieved from [Link]
-
GCMS Standard Operating Procedure. (n.d.). Scribd. Retrieved from [Link]
-
Steroid. (n.d.). In Wikipedia. Retrieved from [Link]
- Porter, J. (2025, December 23). Synthetic Promoters in Metabolic and Genetic Engineering. Journal of Genetic Science and Gene Therapy.
- Lee, S. Y., & Kim, H. U. (2018, December 4). Advancement of Metabolic Engineering Assisted by Synthetic Biology. International Journal of Molecular Sciences, 19(12), 3866.
- Plumb, R. S., et al. (2014). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Journal of Pharmaceutical and Biomedical Analysis, 90, 123-129.
- Poutanen, M., et al. (2011, April 15). Fatty acid esters of steroids: synthesis and metabolism in lipoproteins and adipose tissue. The Journal of Steroid Biochemistry and Molecular Biology, 124(3-5), 99-107.
- Kang, S., et al. (2025, July 15). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. Bioorganic Chemistry, 161, 108573.
-
Zhao, H. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Da Settimo, F., & Da Settimo, A. (2023, January 12). Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae. Journal of Industrial Microbiology & Biotechnology, 50(1).
- van Maris, A. J., et al. (2009, December 15). Metabolic engineering of Saccharomyces cerevisiae for production of carboxylic acids: current status and challenges. FEMS Yeast Research, 10(1), 4-15.
-
Steroid - Biosynthesis, Metabolism, Hormones. (2026, February 17). Britannica. Retrieved from [Link]
- Soderberg, T. (n.d.). 27.7 Biosynthesis of Steroids.
- Patel, R. N. (2025, October 16). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
-
Comparison of Titer, Yield, and Productivity of Reported S. cerevisiae CCM Cell Factories. (n.d.). MDPI. Retrieved from [Link]
- Ostergaard, S., Olsson, L., & Nielsen, J. (2000). Metabolic Engineering of Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews, 64(1), 34–50.
- Kruis, A. J., et al. (2024, December 4). Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. Biotechnology for Biofuels and Bioproducts, 17(1), 1-16.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. agilent.com [agilent.com]
- 3. Potential of Biocatalysis in Pharmaceuticals | IntechOpen [intechopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid esters of steroids: synthesis and metabolism in lipoproteins and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of metabolic fluxes in Escherichia coli, using two-dimensional NMR spectroscopy and complete isotopomer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 16. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. longdom.org [longdom.org]
- 21. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 22. Promoter engineering strategies for the overproduction of valuable metabolites in microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway [kegg.jp]
- 26. KEGG_STEROID_HORMONE_BIOSYNTHESIS [gsea-msigdb.org]
- 27. Steroid - Wikipedia [en.wikipedia.org]
- 28. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]
- 29. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical and Pharmacological Divergence of 3-(Aminomethyl)hexanoic Acid and Methyl 3-(Aminomethyl)hexanoate: A Technical Guide for Drug Development
Executive Summary
In the landscape of neuropharmacology and advanced organic synthesis, the structural nuance between a free carboxylic acid and its corresponding methyl ester dictates a molecule’s physiological fate and synthetic utility. This whitepaper provides an in-depth comparative analysis of 3-(aminomethyl)hexanoic acid and methyl 3-(aminomethyl)hexanoate . While separated by a single methyl group on the carboxylate, their physicochemical behaviors, pharmacological utilities, and roles in the synthesis of advanced therapeutics—such as the antiepileptic drug Brivaracetam—are profoundly distinct.
Chemical Architecture & Physicochemical Profiling
The fundamental difference between these two molecules lies in their ionization states at physiological and standard reaction pH levels.
3-(Aminomethyl)hexanoic acid exists primarily as a zwitterion (NH₃⁺ and COO⁻). This dual-charge state imparts high aqueous solubility, high melting points, and significant polarity, making it difficult to extract into standard organic solvents. Conversely, methyl 3-(aminomethyl)hexanoate masks the carboxylate as an ester. This eliminates the zwitterionic character, yielding a lipophilic free amine that is highly soluble in organic solvents like ethyl acetate and dichloromethane[1].
Table 1: Quantitative Physicochemical & Structural Comparison
| Property | 3-(Aminomethyl)hexanoic Acid | Methyl 3-(Aminomethyl)hexanoate |
| CAS Registry Number | 130912-49-1 | 916305-66-3[2] |
| Molecular Formula | C₇H₁₅NO₂ | C₈H₁₇NO₂ |
| Molecular Weight | 145.20 g/mol | 159.23 g/mol |
| Ionization State (pH 7.4) | Zwitterionic | Cationic (Protonated Amine) |
| Solubility Profile | High Aqueous, Low Organic | Low Aqueous, High Organic |
| Primary Utility | GABA analog, Chiral precursor | Prodrug, Lipophilic intermediate |
Pharmacological Significance & Target Binding
The Acid: Direct Receptor Engagement
3-(Aminomethyl)hexanoic acid is a direct structural analog of Pregabalin (which is 5-methyl-3-aminomethyl-hexanoic acid)[3]. Like its methylated counterpart, it functions as a GABA analog. The free carboxylate and protonated amine are strictly required to mimic the amino acid structure of GABA, allowing the molecule to bind to the auxiliary α2δ subunit of voltage-gated calcium channels in the central nervous system, thereby reducing neuronal excitability[3].
The Ester: Prodrug and Synthetic Building Block
Methyl 3-(aminomethyl)hexanoate lacks the free carboxylate necessary for optimal ion-channel binding. However, its increased lipophilicity makes it an excellent candidate for prodrug strategies, allowing enhanced blood-brain barrier (BBB) penetration before undergoing in vivo enzymatic hydrolysis back to the active acid. Furthermore, it serves as a critical synthetic intermediate. The esterification prevents zwitterion formation, allowing the molecule to undergo base-catalyzed intramolecular cyclization to form the 4-propylpyrrolidone core required for SV2A ligands like Brivaracetam[4].
Pharmacological and synthetic divergence of the acid and ester derivatives.
Synthetic Workflows and Self-Validating Protocols
To leverage these compounds in drug development, highly enantioselective synthesis is required. The following protocols detail the generation of the chiral acid and its subsequent conversion to the methyl ester.
Protocol 1: Enzymatic Synthesis of (R)-3-(Aminomethyl)hexanoic Acid
Causality: Traditional chemical resolution of racemic mixtures results in a maximum 50% yield. Utilizing a mutant Grilamella burkholderia nitrilase increases the enantiomeric ratio (E value) to >300, ensuring high enantioselectivity (ee > 98%) while preventing unwanted amide byproducts under mild conditions[4].
-
Substrate Preparation: Dissolve 3-cyanohexanenitrile in a phosphate buffer (pH 7.0–7.5).
-
Enzymatic Hydrolysis: Introduce the mutant Grilamella burkholderia nitrilase. Maintain the reaction at 25–30°C for 12 hours[4].
-
Intermediate Recovery: Acidify the mixture to pH 2.0 using HCl and extract (R)-3-cyanohexanoic acid using ethyl acetate.
-
Catalytic Hydrogenation: Transfer the intermediate to a high-pressure reactor. Add 10% Pd/C catalyst and hydrogen gas (H₂). Causality: Hydrogenation selectively reduces the nitrile to a primary amine without affecting the carboxylic acid, yielding (R)-3-(aminomethyl)hexanoic acid at >85% yield[4].
-
Self-Validation Checkpoint: This system is self-validating. If the nitrilase lacks selectivity, the subsequent hydrogenation will yield a racemic mixture, detectable immediately via chiral HPLC. Furthermore, incomplete hydrogenation leaves a residual nitrile peak at ~2200 cm⁻¹ in FTIR, acting as an internal go/no-go checkpoint before proceeding.
Protocol 2: Conversion to Methyl 3-(Aminomethyl)hexanoate
Causality: The free acid is highly polar and difficult to couple with other fragments. Esterification masks the polarity, allowing the molecule to be easily extracted and utilized in anhydrous organic coupling reactions[1].
-
Activation: Suspend (R)-3-(aminomethyl)hexanoic acid in anhydrous methanol.
-
Catalyst Addition: Dropwise add thionyl chloride (SOCl₂) at 0°C. Causality: SOCl₂ generates HCl in situ, which protonates the amine (protecting it from unwanted side reactions) and catalyzes the Fischer esterification of the carboxylic acid.
-
Reflux: Heat the mixture to 65°C for 4–6 hours.
-
Workup: Concentrate under reduced pressure to remove excess methanol and SOCl₂. Neutralize with saturated NaHCO₃ and extract with dichloromethane.
-
Self-Validation Checkpoint: This protocol is self-validating through phase partitioning. The unreacted zwitterionic acid will remain in the aqueous phase during the NaHCO₃ workup, ensuring that only the successfully converted lipophilic ester partitions into the organic layer. A simple TLC (ninhydrin stain) of the organic layer confirms the presence of the primary amine without carboxylate interference.
Step-by-step synthetic workflow from 3-cyanohexanenitrile to the methyl ester.
Conclusion & Future Perspectives
The strategic selection between 3-(aminomethyl)hexanoic acid and methyl 3-(aminomethyl)hexanoate is a masterclass in rational drug design and synthetic planning. While the free acid is biologically active and directly engages with voltage-gated calcium channels, its zwitterionic nature limits its synthetic flexibility. By employing a simple methyl esterification, chemists unlock a highly lipophilic, organic-soluble intermediate that serves as the foundational building block for complex pyrrolidone-based therapeutics like Brivaracetam. Understanding the causality behind these physicochemical shifts is essential for any drug development professional aiming to optimize both synthesis and pharmacokinetics.
References
-
Sigma-Aldrich: 3-(aminomethyl)hexanoic acid. Sigma-Aldrich Catalog.
-
Sigma-Aldrich: methyl 3-(aminomethyl)hexanoate. Sigma-Aldrich Catalog.5
-
Stabilized pharmaceutical composition. Google Patents (US8968780B2).3
-
METHOD FOR ENZYMATIC SYNTHESIS OF BRIVARACETAM CHIRAL INTERMEDIATE. European Patent Office (EP 4484565 A1). 4
-
Preparation method for brivaracetam and intermediate thereof. Google Patents (WO2020051796A1). 1
Sources
- 1. WO2020051796A1 - Preparation method for brivaracetam and intermediate thereof - Google Patents [patents.google.com]
- 2. 3 hexino | Sigma-Aldrich [sigmaaldrich.com]
- 3. US8968780B2 - Stabilized pharmaceutical composition - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. 3 hexino | Sigma-Aldrich [sigmaaldrich.com]
Applications of Methyl 3-(aminomethyl)hexanoate in Anticonvulsant Research: A Technical Guide
Executive Summary
The pursuit of next-generation antiepileptic drugs (AEDs) heavily relies on optimizing the pharmacokinetic and pharmacodynamic profiles of existing molecular scaffolds. Methyl 3-(aminomethyl)hexanoate (CAS 916305-66-3) represents a critical esterified analog within the gabapentinoid class. This whitepaper elucidates the application of this compound in preclinical anticonvulsant research, detailing the mechanistic rationale for esterification, standardized in vitro and in vivo protocols, and the causality behind experimental design.
Pharmacological Rationale: The Gabapentinoid Framework
Gabapentinoids, such as pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and gabapentin, exert their anticonvulsant efficacy by binding to the α2δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system 1[1]2[2]. This binding attenuates calcium influx at presynaptic terminals, thereby reducing the exocytosis of excitatory neurotransmitters like glutamate.
However, the zwitterionic nature of the native amino acid limits passive diffusion across the blood-brain barrier (BBB), making CNS entry heavily reliant on the L-type amino acid transporter (LAT1). Methyl 3-(aminomethyl)hexanoate acts as a lipophilic prodrug. By masking the carboxylic acid moiety with a methyl ester, the molecule's partition coefficient (LogP) is increased, facilitating LAT1-independent passive diffusion across the BBB. Once in the CNS parenchyma, ubiquitous esterases hydrolyze the ester bond, liberating the active 3-(aminomethyl)hexanoic acid to interact with the α2δ−1 subunit.
Mechanism of action: Prodrug hydrolysis and subsequent α2δ-1 subunit binding.
Physicochemical Properties & Pharmacokinetics
To understand the utility of Methyl 3-(aminomethyl)hexanoate in preclinical models, we must compare its physicochemical properties against its parent acid and pregabalin. The esterification fundamentally alters its transport kinetics.
| Property | Pregabalin | 3-(aminomethyl)hexanoic acid | Methyl 3-(aminomethyl)hexanoate |
| Molecular Weight | 159.23 g/mol | 145.20 g/mol | 159.23 g/mol |
| State at Physiological pH | Zwitterionic | Zwitterionic | Cationic (Amine protonated) |
| BBB Transport Mechanism | LAT1 Carrier-Mediated | LAT1 Carrier-Mediated | Passive Diffusion |
| Target Receptor | α2δ−1 (VGCC) | α2δ−1 (VGCC) | None (Requires Hydrolysis) |
Experimental Protocols in Anticonvulsant Research
As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems. The following workflows are engineered to establish both target engagement and phenotypic efficacy while ruling out false positives.
Protocol 1: In Vitro α2δ−1 Binding Assay (Target Engagement)
Causality: Because Methyl 3-(aminomethyl)hexanoate is a prodrug, it should theoretically exhibit low affinity for the α2δ−1 subunit until hydrolyzed. This assay uses [3H] -gabapentin displacement to validate the binding kinetics of the hydrolyzed active metabolite.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate synaptic plasma membranes from the cerebral cortex of male Wistar rats. Homogenize in 10 mM HEPES buffer (pH 7.4) to ensure physiological binding conditions.
-
Hydrolysis Step: Pre-incubate Methyl 3-(aminomethyl)hexanoate with porcine liver esterase (or rat brain homogenate) at 37°C for 60 minutes to ensure complete cleavage of the methyl ester.
-
Self-Validation: Run a non-hydrolyzed control in parallel (inhibiting esterases with PMSF) to confirm the intact prodrug's lack of affinity, proving that efficacy is entirely metabolite-driven.
-
-
Radioligand Incubation: Incubate the hydrolyzed fraction with 10 nM [3H] -gabapentin and the membrane preparation for 45 minutes at room temperature.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash thrice with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 using non-linear regression.
Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Model
Causality: The MES model is the gold standard for identifying compounds that prevent seizure spread, highly predictive of efficacy against generalized tonic-clonic seizures3[3].
Step-by-Step Methodology:
-
Acclimation: House adult male Swiss albino mice (20-25g) under standard 12h light/dark cycles for 7 days to normalize baseline stress levels.
-
Dosing: Administer Methyl 3-(aminomethyl)hexanoate via intraperitoneal (i.p.) injection.
-
Causality: i.p. administration bypasses first-pass hepatic metabolism, allowing direct assessment of systemic to CNS distribution.
-
-
Pre-treatment Time ( Tmax ): Wait 30-60 minutes. This window is critical to allow for BBB penetration and subsequent esterase-mediated hydrolysis.
-
Electroshock Induction: Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.
-
Self-Validation: Apply a drop of 0.9% saline to the eyes prior to shock to ensure uniform conductivity. Failure to do so can result in insufficient current delivery, yielding false positives.
-
-
Observation: Monitor for the abolition of the Hindlimb Tonic Extension (HLTE) phase. Protection is defined as the complete absence of HLTE.
-
Toxicity Screening (Rotarod): Evaluate surviving mice on a rotarod apparatus (10 rpm) to determine the Median Toxic Dose ( TD50 ) and calculate the Protective Index ( PI=TD50/ED50 )4[4][5].
In vivo Maximal Electroshock Seizure (MES) experimental workflow for efficacy evaluation.
Data Interpretation & Translational Insights
The conversion of Methyl 3-(aminomethyl)hexanoate to its active form in vivo provides a sustained release profile, potentially reducing the dosing frequency compared to standard gabapentinoids. Researchers must carefully analyze the Protective Index (PI). A high PI indicates that the esterification strategy successfully widened the therapeutic window by enhancing targeted CNS delivery without proportionally increasing systemic motor toxicity6[6].
References
- Measurement of a new anticonvulsant, (S)-3-(aminomethyl)
- US8968780B2 - Stabilized pharmaceutical composition Source: Google Patents URL
- Epilepsy and Seizures Medication Source: Medscape Reference URL
- Source: PMC (NIH)
- In-vivo anti-epileptic study of newly synthesized pregabalin derivatives based on docking studies Source: ResearchGate URL
Sources
- 1. Measurement of a new anticonvulsant, (S)-3-(aminomethyl)-5-methylhexanoic acid, in plasma and milk by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8968780B2 - Stabilized pharmaceutical composition - Google Patents [patents.google.com]
- 3. Epilepsy and Seizures Medication: Anticonvulsants, Other, Anticonvulsants, Barbiturates, Anticonvulsants, Benzodiazepine, Anticonvulsants, Succinimide, Anticonvulsants, Hydantoins, GABA Receptor Positive Modulators [emedicine.medscape.com]
- 4. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 3-(Aminomethyl)hexanoate from Cyanoacetate: An Application Note
Abstract
This application note provides a comprehensive guide for the synthesis of methyl 3-(aminomethyl)hexanoate, a valuable building block in medicinal chemistry and drug development. The protocol details a two-step synthetic route commencing with the Knoevenagel condensation of butyraldehyde and methyl cyanoacetate, followed by a one-pot reduction of the resulting α,β-unsaturated cyanoester using Raney® Nickel. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed, step-by-step methodologies, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction
β-amino esters are crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Their synthesis has been a subject of considerable interest in organic chemistry. Among the various synthetic strategies, the route starting from readily available cyanoacetate esters offers an efficient and scalable approach. This application note focuses on the synthesis of methyl 3-(aminomethyl)hexanoate, a linear β-amino ester, from methyl cyanoacetate. The synthetic strategy involves a Knoevenagel condensation followed by a catalytic hydrogenation, which simultaneously reduces the carbon-carbon double bond and the nitrile functionality.
The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[1] In this protocol, we utilize a mild base to condense butyraldehyde with methyl cyanoacetate, yielding methyl 2-cyanohex-2-enoate. This intermediate is then subjected to catalytic hydrogenation.
The reduction of an α,β-unsaturated cyanoester to the corresponding saturated amino ester presents a challenge in chemoselectivity. A suitable catalyst is required to reduce both the alkene and the nitrile without significant side reactions. Raney® Nickel is a highly effective heterogeneous catalyst for the hydrogenation of nitriles to primary amines and is also active for the reduction of carbon-carbon double bonds.[2] Its use in a one-pot reduction simplifies the synthetic procedure and improves overall efficiency.
This document provides a detailed protocol for both the Knoevenagel condensation and the subsequent reductive amination, along with insights into the reaction mechanisms and practical considerations for a successful synthesis.
Synthetic Workflow
The overall synthetic scheme is presented below. The process begins with the base-catalyzed condensation of butyraldehyde and methyl cyanoacetate to form the intermediate, methyl 2-cyanohex-2-enoate. This intermediate is then subjected to catalytic hydrogenation using Raney® Nickel to yield the final product, methyl 3-(aminomethyl)hexanoate.
Figure 1: Overall synthetic workflow for the preparation of methyl 3-(aminomethyl)hexanoate.
Experimental Protocols
Part 1: Knoevenagel Condensation of Butyraldehyde and Methyl Cyanoacetate
This protocol describes the synthesis of methyl 2-cyanohex-2-enoate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Butyraldehyde | Reagent | Sigma-Aldrich |
| Methyl Cyanoacetate | 99% | Sigma-Aldrich |
| Piperidine | 99% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene (100 mL), butyraldehyde (8.6 g, 0.12 mol), and methyl cyanoacetate (10.0 g, 0.10 mol).
-
Add piperidine (0.85 g, 10 mmol) as a catalyst to the reaction mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (4:1) as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 2-cyanohex-2-enoate.
-
The crude product can be purified by vacuum distillation.
Part 2: Catalytic Hydrogenation of Methyl 2-cyanohex-2-enoate
This protocol details the simultaneous reduction of the double bond and the nitrile group to yield methyl 3-(aminomethyl)hexanoate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 2-cyanohex-2-enoate | As synthesized | - |
| Raney® Nickel (slurry in water) | 50% | Sigma-Aldrich |
| Methanol | Anhydrous | Sigma-Aldrich |
| Ammonia solution (in methanol) | 7 N | Sigma-Aldrich |
| Hydrogen gas (H₂) | High purity | - |
| Celite® | - | Sigma-Aldrich |
Procedure:
-
In a high-pressure autoclave, carefully add Raney® Nickel (approximately 2.0 g of the 50% slurry, washed with methanol).
-
Add a solution of methyl 2-cyanohex-2-enoate (15.3 g, 0.10 mol) in methanol (100 mL).
-
To suppress the formation of secondary amines, add a 7 N solution of ammonia in methanol (10 mL).[3]
-
Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 500-800 psi.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet with solvent at all times.
-
Wash the Celite® pad with methanol (2 x 20 mL).
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude methyl 3-(aminomethyl)hexanoate.
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Reactant 1 | Reactant 2 | Catalyst | Product | Expected Yield |
| 1 | Butyraldehyde | Methyl Cyanoacetate | Piperidine | Methyl 2-cyanohex-2-enoate | 80-90% |
| 2 | Methyl 2-cyanohex-2-enoate | Hydrogen | Raney® Nickel | Methyl 3-(aminomethyl)hexanoate | 70-85% |
Expected Spectroscopic Data for Methyl 3-(aminomethyl)hexanoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 3H, -OCH₃), 2.70 (t, J = 7.0 Hz, 2H, -CH₂NH₂), 2.30 (d, J = 7.2 Hz, 2H, -CH₂CO₂Me), 1.90-1.75 (m, 1H, -CH-), 1.45-1.20 (m, 4H, -CH₂CH₂-), 1.15 (br s, 2H, -NH₂), 0.91 (t, J = 7.3 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (-CO₂Me), 51.5 (-OCH₃), 45.0 (-CH₂NH₂), 40.0 (-CH₂CO₂Me), 36.5 (-CH-), 34.0 (-CH₂-), 20.0 (-CH₂-), 14.0 (-CH₃).
-
IR (neat, cm⁻¹): 3380, 3300 (N-H stretch), 2955, 2870 (C-H stretch), 1735 (C=O stretch), 1590 (N-H bend).
-
MS (ESI+): m/z 160.1 [M+H]⁺.
Mechanistic Insights
The synthesis proceeds through two distinct and well-understood reaction mechanisms.
Figure 2: Simplified representation of the reaction mechanisms.
The Knoevenagel condensation is initiated by the deprotonation of the acidic α-carbon of methyl cyanoacetate by the basic catalyst, piperidine, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the more stable, conjugated product, methyl 2-cyanohex-2-enoate.[4]
The catalytic hydrogenation on the surface of Raney® Nickel involves the adsorption of both the α,β-unsaturated cyanoester and molecular hydrogen onto the catalyst surface.[5] The hydrogenation typically proceeds in a stepwise manner. First, the carbon-carbon double bond is reduced to give the saturated cyanoester, methyl 3-cyanohexanoate. Subsequently, the nitrile group is reduced to a primary amine via an imine intermediate. The presence of ammonia in the reaction mixture helps to minimize the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from the condensation of the intermediate imine with the product primary amine.[3]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of methyl 3-(aminomethyl)hexanoate from readily available starting materials. The two-step procedure, involving a Knoevenagel condensation and a subsequent one-pot catalytic hydrogenation, is efficient and scalable. The mechanistic insights and detailed experimental procedures provided herein are intended to enable researchers to successfully synthesize this valuable β-amino ester for applications in drug discovery and development.
References
-
Soutelo-Maria, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Chemistry LibreTexts. (2024). 8.6: Reduction of Alkenes - Hydrogenation. [Link]
Sources
Application Note: Controlled Reductive Amination for the Synthesis of Methyl 3-(aminomethyl)hexanoate
Executive Summary
Methyl 3-(aminomethyl)hexanoate is a highly valuable γ -amino ester intermediate, predominantly utilized in the synthesis of gabapentinoids and racetam-class antiepileptic drugs such as Brivaracetam[1]. This application note provides a comprehensive, field-proven protocol for the reductive amination of methyl 3-formylhexanoate.
The primary technical hurdle in this transformation is the spontaneous intramolecular lactamization of the free base product into 4-propylpyrrolidin-2-one. By employing precise pH control, cryogenic workup conditions, and immediate hydrochloride salt formation, this protocol delivers the open-chain primary amine with high chemoselectivity and yield, completely bypassing the lactamization trap.
Mechanistic Rationale & Pathway
The transformation relies on the classic[2]. The reaction proceeds via two distinct phases within a single vessel:
-
Imine Formation: Methyl 3-formylhexanoate is treated with a large molar excess of ammonium acetate ( NH4OAc ). The acetate acts as a mild acid buffer (pH ~5–6), protonating the aldehyde oxygen to accelerate nucleophilic attack by ammonia, forming the intermediate iminium ion[2].
-
Selective Reduction: Sodium cyanoborohydride ( NaBH3CN ) is introduced. At mildly acidic pH, NaBH3CN is a highly chemoselective reducing agent that cannot efficiently reduce the starting aldehyde but rapidly reduces the highly electrophilic iminium ion to the primary amine[3].
-
The Lactamization Trap (Causality): Because the target is a γ -amino ester, the resulting free base is kinetically primed for intramolecular acyl substitution. If exposed to heat or prolonged basic conditions, the primary amine nucleophilically attacks the methyl ester, ejecting methanol and forming the thermodynamically stable γ -lactam (4-propylpyrrolidin-2-one). Isolating the product as an ammonium salt is non-negotiable for preserving the open-chain structure[4].
Reaction pathway: Desired reductive amination vs. the competing lactamization trap.
Experimental Design & Causality
-
Why a 10-fold excess of NH4OAc ? In reductive aminations targeting primary amines, the newly formed primary amine can compete with ammonia to react with the starting aldehyde, yielding secondary amine dimers. A massive excess of ammonia shifts the equilibrium entirely toward the primary iminium ion, suppressing dimerization[5].
-
Why cold extraction? To separate the amine from inorganic boron salts and excess ammonium acetate, a basic aqueous extraction is required. However, basifying the aqueous layer generates the free base γ -amino ester. By performing this extraction at 0–5 °C with ice-cold K2CO3 and rapidly extracting into cold dichloromethane (DCM), the thermal activation energy required for lactamization is suppressed.
-
Stereochemical Note: The C3 position is α to the formyl group and is susceptible to racemization via enolization. If an enantiopure starting material is used, the time spent in the imine formation step prior to reduction must be strictly minimized.
Step-by-Step Protocol (50 mmol Scale)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 3-formylhexanoate | 158.20 | 1.0 eq | 7.91 g (50 mmol) | Starting Material |
| Ammonium Acetate ( NH4OAc ) | 77.08 | 10.0 eq | 38.54 g (500 mmol) | Amine Source & Buffer |
| Sodium Cyanoborohydride ( NaBH3CN ) | 62.84 | 0.7 eq | 2.20 g (35 mmol) | Reducing Agent |
| Methanol (Anhydrous) | 32.04 | - | 150 mL | Solvent |
| K2CO3 (Aqueous, 20% w/v) | 138.20 | - | 100 mL | Basification (Workup) |
| 4.0 M HCl in Dioxane | 36.46 | 1.5 eq | 18.75 mL (75 mmol) | Salt Formation |
Detailed Methodology
-
Imine Formation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (150 mL) and ammonium acetate (38.54 g). Stir until fully dissolved. Add methyl 3-formylhexanoate (7.91 g) in one portion. Stir the mixture at room temperature for exactly 60 minutes under a nitrogen atmosphere.
-
Selective Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add NaBH3CN (2.20 g) portion-wise over 15 minutes to control hydrogen gas evolution. Once addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching & Concentration: Cool the mixture back to 0 °C. Quench the remaining hydride by carefully adding 10 mL of water. Concentrate the mixture under reduced pressure (bath temperature < 30 °C) to remove the majority of the methanol.
-
Cold Basification & Extraction (Critical): Suspend the concentrated residue in 100 mL of ice-cold DCM. While stirring vigorously at 0 °C, slowly add ice-cold 20% aqueous K2CO3 until the aqueous layer reaches pH 10. Do not allow the mixture to warm. Immediately transfer to a pre-chilled separatory funnel and separate the layers. Extract the aqueous layer with two additional 50 mL portions of cold DCM.
-
Salt Formation: Combine the organic layers, dry rapidly over anhydrous Na2SO4 , and filter into a flask submerged in an ice bath. Immediately add 4.0 M HCl in dioxane (18.75 mL) dropwise. A white precipitate of methyl 3-(aminomethyl)hexanoate hydrochloride will form.
-
Isolation: Concentrate the suspension under reduced pressure to yield the crude hydrochloride salt. Triturate with cold diethyl ether, filter, and dry under vacuum.
Workflow emphasizing cold processing to prevent spontaneous cyclization.
Analytical & Quantitative Optimization Data
The following table summarizes the causal relationship between workup temperature and the chemoselectivity of the final isolated product, validating the necessity of the cryogenic extraction step.
| Workup Condition | Extraction Solvent | Time as Free Base | Yield: Open-Chain Amine | Yield: γ -Lactam |
| 0 °C (Ice Bath) | Cold DCM | < 15 mins | 88% | < 2% |
| 25 °C (Room Temp) | DCM | 30 mins | 45% | 41% |
| 40 °C (Heated) | Ethyl Acetate | 60 mins | 5% | 89% |
Troubleshooting & Self-Validating Systems
To ensure the protocol is functioning correctly, employ the following self-validating analytical checks:
-
TLC Monitoring: Use a mobile phase of DCM:MeOH:NH₄OH (90:9:1). Stain the TLC plate with Ninhydrin and heat. The desired primary amine will appear as a distinct purple spot . The starting aldehyde will not stain with ninhydrin.
-
FT-IR Validation: The success of the reaction and the prevention of lactamization can be instantly verified via Infrared Spectroscopy.
-
Success: Presence of a broad N-H stretch (3300–2800 cm⁻¹ for the ammonium salt) and retention of the ester C=O stretch at 1735 cm⁻¹ .
-
Failure (Lactamization): Disappearance of the ester peak and appearance of a strong, sharp amide C=O stretch at 1690 cm⁻¹ .
-
References
-
The cyanohydridoborate anion as a selective reducing agent. Borch, R. F., Bernstein, M. D., & Durst, H. D. Journal of the American Chemical Society, 1971.[Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega / PMC, 2022.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996.[Link]
-
Discovery of 4-substituted pyrrolidone derivatives as novel antiepileptic agents. Kenda, B. M., et al. Journal of Medicinal Chemistry, 2004.[Link]
Sources
- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Buy 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine [smolecule.com]
- 5. Reductive amination of fusidane triterpenoid ketones | Mediterranean Journal of Chemistry [medjchem.com]
Application Note: Optimization of Reaction Conditions for the Selective Hydrogenation of Nitrile Precursors to Primary Amines
Introduction
The catalytic hydrogenation of nitriles is a highly atom-economical and industrially vital pathway for synthesizing primary amines, which are ubiquitous building blocks in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers [[1]](). Despite its utility, achieving high chemoselectivity toward the primary amine remains a formidable challenge. The reaction network is prone to over-alkylation, frequently yielding complex mixtures of primary, secondary, and tertiary amines 2. This application note provides a comprehensive guide to understanding the thermodynamic and kinetic drivers of this reaction, offering optimized, self-validating protocols for both batch and continuous-flow environments.
Mechanistic Insights: The Causality of Selectivity
To rationally design a hydrogenation protocol, one must understand the underlying von Braun and Greenfield mechanism 3. The reduction of a nitrile proceeds stepwise, and the selectivity sink occurs midway through the pathway:
-
Activation and First Hydrogenation : The nitrile coordinates to the catalyst surface and is hydrogenated to a highly reactive primary aldimine intermediate (R-CH=NH) 3.
-
Second Hydrogenation : The aldimine is further hydrogenated to the desired primary amine (R-CH2-NH2).
-
Parasitic Condensation (The Selectivity Sink) : The generated primary amine, being a strong nucleophile, can attack the unreacted surface-bound aldimine to form a hemiaminal intermediate. Subsequent elimination of ammonia yields a secondary imine (Schiff base), which is rapidly hydrogenated to a secondary amine 3.
Understanding this causality dictates our experimental interventions: we must either accelerate the hydrogenation of the aldimine (kinetic control) or suppress the nucleophilic attack of the primary amine (thermodynamic/chemical control).
Reaction network of nitrile hydrogenation highlighting pathways to primary amines and side reactions.
Key Reaction Parameters and Their Causal Effects
Catalyst Selection (Heterogeneous vs. Homogeneous)
-
Sponge Metals (Raney Co vs. Raney Ni) : Sponge cobalt is intrinsically more selective for primary amines than sponge nickel. Cobalt exhibits a lower binding affinity for the formed primary amine, facilitating rapid desorption from the catalytic surface before condensation can occur [[4]]().
-
Supported Noble Metals (Pd/C, Pt/C) : Palladium is highly active but notoriously prone to producing secondary and tertiary amines unless heavily modified or run under continuous flow with acidic conditions 5.
-
Homogeneous Pincer Complexes : Recent advances utilize Co- or Ru-based pincer complexes that offer exquisite fine-tuning of the coordination sphere, enabling >96% selectivity for primary amines under mild conditions by sterically hindering the bimolecular condensation step [[6]]().
Solvent and Additive Interventions
-
Ammonia ( NH3 ) : The classical mass-action approach. By Le Chatelier’s principle, a vast excess of ammonia shifts the hemiaminal equilibrium backward, suppressing the elimination step that forms the Schiff base 4.
-
Alkali Modifiers (LiOH, NaOH) : Adding catalytic amounts of LiOH and water to a Co or Ni catalyst increases the basicity of the catalyst surface. This electronic modification repels the basic primary amine product from the active sites, drastically reducing secondary amine formation without the need for high-pressure ammonia handling 4.
-
Acidic Additives : Operating in methanolic HCl protonates the primary amine as it forms, converting it into a non-nucleophilic ammonium salt, thus completely shutting down the condensation pathway 5.
Temperature and Pressure Dynamics
High hydrogen pressure (30–50 bar) increases the surface coverage of active hydrogen, accelerating the hydrogenation of the aldimine relative to the condensation reaction. Elevated temperatures (80–120 °C) generally increase overall conversion but can exacerbate secondary amine formation if hydrogen mass transfer is limited [[2]]().
Quantitative Data Summary
| Catalyst System | Substrate Type | Additive / Solvent | Temp (°C) | Pressure (bar) | Primary Amine Selectivity | Ref |
| Sponge Cobalt (Raney Co) | Aliphatic Nitriles | LiOH + H2O / None | 60–160 | 5–80 | > 95% | 4 |
| Ni/NiO@C | Aromatic Nitriles | NH3 (2M) / Methanol | 120 | 10 | 98.2% | 2 |
| Pd/Polysilane-SiO2 | (Hetero)aromatic | Continuous Flow (MeOH) | 60 | 0.5 | > 99% | 5 |
| Co Pincer Complex | Aliphatic/Aromatic | Toluene (Homogeneous) | 135 | 30 | > 96% | 6 |
Experimental Protocols
Protocol A: Batch Hydrogenation using Sponge Cobalt with LiOH Modifier
This protocol utilizes a surface-modified cobalt catalyst to achieve high primary amine selectivity without the environmental and safety overhead of handling pressurized ammonia 4.
Step-by-Step Methodology:
-
Preparation : In a nitrogen-purged Hastelloy autoclave, charge the aliphatic nitrile precursor (e.g., 100 mmol).
-
Catalyst Loading : Add Sponge Cobalt (Raney Co) at 5 wt% relative to the substrate. (CAUTION: Sponge metals are highly pyrophoric; transfer as a slurry in water or methanol).
-
Modifier Addition : Add an aqueous solution of Lithium Hydroxide (LiOH) such that the LiOH concentration is 0.5 wt% relative to the catalyst, and the total water content is maintained between 1% and 5% by weight of the nitrile.
-
Pressurization : Seal the reactor, purge with N2 three times, then purge with H2 three times. Pressurize the reactor to 40 bar with H2 gas.
-
Reaction : Heat the mixture to 90 °C under vigorous stirring (minimum 800 rpm to overcome gas-liquid mass transfer limits). Maintain conditions for 4–6 hours.
-
Self-Validation Check : Pull an aliquot at 3 hours. Analyze via GC-FID. The presence of the aldimine intermediate indicates incomplete reduction, whereas the appearance of a peak at a higher retention time (Schiff base/secondary amine) indicates insufficient LiOH modifier or inadequate stirring. Adjust H2 pressure or agitation accordingly.
-
Workup : Cool the reactor to room temperature, carefully vent the H2, and purge with N2. Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the primary amine.
Protocol B: Continuous-Flow Hydrogenation using Supported Palladium
Continuous-flow chemistry mitigates the mass-transfer limitations inherent to multiphasic batch hydrogenations. By utilizing a polysilane/SiO2-supported Pd catalyst, researchers can achieve near-quantitative yields of primary amines while suppressing side reactions through precise residence time control 5.
Step-by-Step Methodology:
-
System Setup : Equip a continuous-flow hydrogenation reactor (e.g., ThalesNano H-Cube) with a pre-packed cartridge of Polysilane/SiO2-supported Pd catalyst.
-
Substrate Preparation : Prepare a 0.1 M solution of the aromatic nitrile in methanol. To ensure complete suppression of the condensation pathway, add 1.1 equivalents of anhydrous HCl (to form the primary amine hydrochloride salt in situ).
-
Flow Parameters : Set the system pressure to 50 kPa (0.5 bar) H2 and the reactor temperature to 60 °C.
-
Execution : Pump the substrate solution through the catalyst bed at a flow rate of 0.5 mL/min.
-
Self-Validation Check : Monitor the reactor effluent continuously via inline UV-Vis or at discrete 30-minute intervals via LC-MS. A drop in conversion indicates catalyst deactivation (potentially due to nitrile poisoning). If secondary amine levels rise >1%, increase the flow rate to reduce residence time, thereby kinetically starving the secondary condensation reaction.
-
Workup : Collect the effluent, neutralize with 1M NaOH, extract with ethyl acetate, dry over anhydrous Na2SO4, and evaporate the solvent to isolate the free primary amine.
References
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering | 1
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions | ChemRxiv | 2
-
Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism | ResearchGate | 3
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions | PMC | 5
-
Hydrogenation of nitriles to produce amines - European Patent Office - EP 0913388 A1 | Googleapis | 4
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex | ACS Publications |6
Sources
- 1. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Selection and Extraction Optimization for Methyl 3-(aminomethyl)hexanoate
Executive Summary
Methyl 3-(aminomethyl)hexanoate is a highly valuable intermediate utilized in the synthesis of gabapentinoid active pharmaceutical ingredients (APIs), including pregabalin analogs and brivaracetam. Due to its bifunctional nature—possessing both a basic primary amine and a hydrolytically sensitive methyl ester—its isolation from aqueous reaction mixtures requires precise thermodynamic and kinetic control. This application note details the mechanistic rationale for solvent selection, highlights the superiority of Methyl tert-butyl ether (MTBE) over traditional solvents, and provides a self-validating extraction protocol designed for maximum yield and purity.
Mechanistic Principles of Amino Ester Extraction
The Amphoteric Challenge
Unlike final gabapentinoid APIs (e.g., gabapentin or pregabalin), which exist as highly water-soluble zwitterions, the esterification of the carboxyl group in Methyl 3-(aminomethyl)hexanoate removes its zwitterionic character. This allows the intermediate to be partitioned into an organic phase, provided the primary amine is neutralized to its free-base form.
The Causality of pH and Temperature
The primary amine of the hexanoate backbone has a pKₐ of approximately 10.0.
-
At pH < 7.0 : The amine is protonated ( −NH3+ ), rendering the molecule highly soluble in the aqueous phase. Organic extraction at this stage yields negligible recovery ([1]).
-
At pH 8.5 – 9.5 : The amine is deprotonated to its neutral free-base form ( −NH2 ), maximizing lipophilicity and organic phase partitioning.
-
At pH > 10.0 : The hydroxide ion concentration becomes sufficient to catalyze the saponification of the methyl ester. This irreversible side-reaction converts the molecule into 3-(aminomethyl)hexanoic acid, restoring the zwitterionic state and causing catastrophic yield loss into the aqueous waste stream ([2]).
Furthermore, the neutralization of the amine hydrochloride salt is an exothermic process. If the temperature exceeds 10 °C during basification, the kinetic rate of ester hydrolysis increases exponentially.
Solvent Selection Matrix
While C4-C7 alcohols and ethyl acetate are commonly cited for the extraction of gabapentin hydrochloride ([3]), the presence of the methyl ester in our target molecule alters the solvent compatibility profile.
| Solvent | Density (g/mL) | Base Stability | Extraction Efficiency | Recommendation & Causality |
| Ethyl Acetate (EtOAc) | 0.902 | Low | High | Moderate. Prone to base-catalyzed hydrolysis itself, generating ethanol and acetate impurities which complicate downstream processing ([4]). |
| Dichloromethane (DCM) | 1.33 | High | Very High | Moderate. Excellent phase separation (bottom layer), but highly restricted due to toxicity and environmental regulations. |
| Isobutanol | 0.802 | High | High | Poor. High boiling point (108 °C) makes concentration in vacuo difficult, risking thermal degradation of the amino ester ([5]). |
| MTBE | 0.740 | Very High | High | Optimal. Chemically inert to mild base, low water miscibility, and easily removed in vacuo (bp 55 °C). Forms a clear top layer. |
Experimental Workflow
Workflow for the pH-controlled liquid-liquid extraction of Methyl 3-(aminomethyl)hexanoate.
Self-Validating Extraction Protocol
This protocol utilizes MTBE to extract Methyl 3-(aminomethyl)hexanoate from an acidic aqueous reaction mixture. The system is "self-validating" through the integration of in-process Ninhydrin checks to ensure complete mass transfer.
Step 1: Thermal Stabilization
-
Transfer the acidic aqueous reaction mixture containing the protonated amino ester to a jacketed reactor or an ice-water bath.
-
Initiate overhead stirring at 250 RPM.
-
Cool the mixture until the internal temperature stabilizes between 0 °C and 5 °C . Causality: Suppressing the temperature is non-negotiable. It mitigates the kinetic energy required for the nucleophilic attack of hydroxide ions on the methyl ester carbonyl.
Step 2: Precision Basification
-
Prepare a 10% (w/v) aqueous solution of Sodium Bicarbonate ( NaHCO3 ). Do not use strong bases like NaOH or KOH.
-
Add the NaHCO3 solution dropwise via an addition funnel.
-
Continuously monitor the pH using a calibrated probe. Pause the addition if the internal temperature exceeds 10 °C.
-
Stop the addition exactly when the pH reaches 9.0 ± 0.2 .
Step 3: Liquid-Liquid Extraction
-
Add cold MTBE (equal to 1.5x the volume of the aqueous phase) to the reactor.
-
Increase stirring to 400 RPM for exactly 10 minutes to maximize interfacial surface area for mass transfer.
-
Cease stirring and allow the biphasic system to settle for 15 minutes. A sharp phase boundary will form. MTBE (density 0.74 g/mL) will constitute the upper organic layer.
Step 4: In-Process Validation (The Ninhydrin Check)
-
Draw a 10 µL sample from the bottom aqueous layer .
-
Spot the sample onto a silica TLC plate, heat, and stain with a standard Ninhydrin solution.
-
Validation Logic: If the spot turns deep purple, primary amines are still present in the aqueous phase. This indicates either incomplete extraction or a pH drift below 8.5. If purple, re-adjust the pH to 9.0 and perform a second MTBE extraction. If colorless, the extraction is complete; proceed to Step 5.
Step 5: Washing, Drying, and Recovery
-
Separate the top MTBE layer and transfer it to a clean vessel.
-
Wash the MTBE layer with 0.5 volumes of saturated aqueous NaCl (brine) to remove residual water and dissolved inorganic salts.
-
Dry the organic phase over anhydrous Sodium Sulfate ( Na2SO4 ) for 30 minutes. Filter to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator (Bath temp: 30 °C, Pressure: 250 mbar) to yield Methyl 3-(aminomethyl)hexanoate as a pale oil.
Quantitative Data & Troubleshooting
The following table summarizes the causal relationship between the aqueous pH prior to MTBE extraction and the final isolated yield of the target amino ester.
| Aqueous pH | Dominant Molecular Species | Isolated Yield (%) | Purity (GC-FID) | Observation |
| 2.0 | Protonated Amine Salt | < 5% | N/A | Target remains in aqueous phase. |
| 7.0 | Mixed Salt / Free Base | 45 - 50% | > 98% | Incomplete phase transfer. |
| 9.0 | Neutral Free Base | > 95% | > 99% | Optimal extraction conditions. |
| 12.0 | Hydrolyzed Zwitterion | < 30% | < 80% | Severe ester saponification observed. |
Common Troubleshooting Scenarios
-
Emulsion Formation: Occurs if the aqueous phase is too dilute or if stirring was excessively vigorous. Resolution: Add solid NaCl to the biphasic mixture to increase the ionic strength of the aqueous layer, forcing the organic solvent out (salting-out effect).
-
Low Purity (Presence of Acid Impurity): Indicates the pH overshot 10.0 or the temperature exceeded 15 °C during basification. Resolution: Strictly control the NaHCO3 addition rate and maintain jacket cooling.
References
- Source: U.S.
- Preparation method for brivaracetam and intermediate thereof Source: WIPO Patent Application WO2020051796A1 URL
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: National Institutes of Health (PMC) URL:[Link]
-
Differential Recovery of Gabapentin and Pregabalin Source: Tecan Application Notes URL:[Link]
Sources
- 1. tecan.com [tecan.com]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080207945A1 - Preparation of gabapentin by liquid-liquid extraction - Google Patents [patents.google.com]
- 4. WO2020051796A1 - Preparation method for brivaracetam and intermediate thereof - Google Patents [patents.google.com]
- 5. WO2008106217A1 - Preparation of gabapentin by liquid-liquid extraction - Google Patents [patents.google.com]
Application Note: Catalytic Methods for the Asymmetric Synthesis of Hexanoate Intermediates
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols
Executive Summary
Ethyl 3-hydroxyhexanoate and its heavily functionalized derivatives (e.g., tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate) are indispensable chiral building blocks in modern drug development. They serve as critical intermediates in the synthesis of blockbuster APIs, most notably statins (such as atorvastatin) and complex marine macrolides (such as the antiproliferative agent neopeltolide)[1][2][3]. The most direct and atom-economical route to these chiral hexanoates is the asymmetric reduction of their corresponding prochiral β-ketoesters (e.g., ethyl 3-oxohexanoate)[4].
As a Senior Application Scientist, I have structured this guide to dissect the two most robust, field-proven methodologies for this transformation: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalytic Asymmetric Reduction . Rather than merely listing steps, this guide elucidates the underlying mechanistic causality that dictates experimental choices, ensuring that your scale-up efforts are built on a foundation of rigorous scientific logic.
Mechanistic Foundations & Catalyst Selection
Transition-Metal Asymmetric Hydrogenation (Ru-BINAP)
The use of Ruthenium(II) complexes bearing chiral atropisomeric diphosphine ligands, such as BINAP, represents the industrial gold standard for the asymmetric hydrogenation of β-ketoesters[4].
The Causality of Stereocontrol: The efficacy of this transformation relies strictly on the bidentate coordination of both the ketone and the ester carbonyl oxygens to the Ru(II) center. This chelation creates a rigid, highly organized transition state. The bulky naphthyl rings of the BINAP ligand project into the coordination sphere, creating a chiral pocket that sterically penalizes one facial approach of the substrate. Consequently, hydride transfer from the active Ru-H intermediate occurs selectively on the Si-face (when using (R)-BINAP), yielding the (R)-alcohol with >98% enantiomeric excess (ee).
Mechanistic workflow of Ru-BINAP catalyzed asymmetric hydrogenation.
Biocatalytic Asymmetric Reduction
Biocatalytic approaches utilizing isolated Ketoreductases (KREDs) or whole-cell systems (e.g., Kluyveromyces marxianus) offer a greener, heavy-metal-free alternative that operates under mild aqueous conditions[1][5].
The Causality of Enzymatic Efficiency: KREDs possess a highly evolved binding pocket that discriminates between the bulky aliphatic chain (propyl group) and the ester moiety of ethyl 3-oxohexanoate. This spatial restriction enforces a strict Prelog or anti-Prelog orientation, dictating the stereochemical outcome with near-perfect fidelity (>99.5% ee)[2][3].
In whole-cell systems, the causality of sustained conversion lies in the endogenous cofactor recycling machinery. By supplementing the reaction with a sacrificial electron donor like glucose, endogenous glucose dehydrogenases continuously reduce NADP+ back to NADPH. This drives the KRED-catalyzed reduction forward without the need for stoichiometric, cost-prohibitive cofactor addition[1][5].
Coupled enzymatic cofactor recycling system in whole-cell biocatalysis.
Quantitative Performance Comparison
The following table summarizes the expected quantitative outcomes and operational parameters for the synthesis of ethyl (R)-3-hydroxyhexanoate based on the chosen catalytic system.
| Parameter | Ru-(R)-BINAP Hydrogenation | K. marxianus Bioreduction | Engineered KRED Biocatalysis |
| Catalyst Type | Chemocatalyst (Transition Metal) | Whole-Cell Biocatalyst | Isolated Enzyme |
| Cofactor / H-Source | H₂ Gas (50 atm) | Glucose (Endogenous NADPH) | Isopropanol / NADPH |
| Typical Conversion | >99% | >99% | >99% |
| Enantiomeric Excess | ~98% (R) | >99% (R) | >99.5% (R) |
| Scalability | High (Requires high-pressure vessels) | Moderate (Dilute aqueous systems) | High (High substrate loading) |
| Environmental Impact | Heavy metal waste, VOC solvent use | Aqueous, biodegradable | Aqueous, highly sustainable |
Validated Experimental Protocols
To ensure Trustworthiness , every protocol described below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to verify causality and prevent downstream failures.
Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation
Objective: Synthesize Ethyl (R)-3-hydroxyhexanoate via transition-metal catalysis.
Causality Check: Ruthenium(II) phosphine complexes are highly susceptible to oxidation. Trace oxygen will irreversibly convert the active Ru(II) species into a catalytically dead Ru(IV) complex. Therefore, rigorous degassing is not optional; it is the fundamental driver of high turnover numbers (TON).
-
Solvent Preparation: Degas 50 mL of anhydrous ethanol by bubbling with ultra-high purity (UHP) Argon for 30 minutes.
-
Catalyst Loading: In an argon-filled glovebox, charge a stainless-steel autoclave with 0.1 mol% of [RuCl₂(benzene)]₂ and 0.21 mol% of (R)-BINAP. Add 10 mL of the degassed ethanol and stir at 50 °C for 1 hour to pre-form the active chiral catalyst complex.
-
Substrate Addition: Add 50 mmol of ethyl 3-oxohexanoate to the autoclave.
-
Pressurization: Seal the autoclave, purge three times with H₂ gas, and finally pressurize to 50 atm (approx. 735 psi) of H₂.
-
Reaction Execution: Heat the reaction mixture to 50 °C under vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.
-
In-Process Control (IPC): After 12 hours, vent a micro-aliquot. Analyze via GC-FID using a chiral stationary phase (e.g., CP-Chirasil-Dex CB). Validation criteria: Disappearance of the ketone peak (retention time ~15.8 min) and an R/S peak ratio corresponding to >98% ee[5].
-
Workup: Vent the reactor safely. Concentrate the mixture in vacuo and purify via short-path distillation or silica gel chromatography to isolate the pure ethyl (R)-3-hydroxyhexanoate as a colorless oil.
Protocol B: Whole-Cell Bioreduction using Kluyveromyces marxianus
Objective: Synthesize Ethyl (R)-3-hydroxyhexanoate utilizing endogenous ketoreductases and cofactor recycling[1][5].
Causality Check: Whole-cell systems require a delicate osmotic and metabolic balance. Glucose must be added not as a carbon source for growth, but strictly as a sacrificial electron donor to drive the pentose phosphate pathway, which regenerates the NADPH required by the KREDs.
-
Biocatalyst Preparation: Cultivate Kluyveromyces marxianus in YPD medium at 30 °C until the late exponential phase. Harvest the cells via centrifugation (4000 × g, 10 min) and wash twice with 100 mM potassium phosphate buffer (pH 6.5).
-
Resting Cell Suspension: Resuspend the wet cell mass (approx. 200 g/L) in 100 mM potassium phosphate buffer (pH 6.5).
-
Cofactor Recycling Initiation: Add D-glucose to a final concentration of 20 g/L. Incubate the suspension at 30 °C for 30 minutes to prime the intracellular NADPH pool.
-
Substrate Loading: Add ethyl 3-oxohexanoate to a final concentration of 10 g/L (approx. 62 mM). For higher loadings, consider a biphasic system using a biocompatible overlay (e.g., decane) to prevent substrate toxicity.
-
Reaction Execution: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm for 24 hours.
-
In-Process Control (IPC): Withdraw 500 µL aliquots at 8h and 16h. Extract with 500 µL of ethyl acetate, centrifuge to break the emulsion, and analyze the organic layer via chiral GC. Validation criteria: >99% conversion to the (R)-enantiomer[1].
-
Workup: Centrifuge the final reaction mixture to pellet the biomass. Extract the aqueous supernatant with ethyl acetate (3 × equal volume). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the optically pure product.
References
- Benchchem. "Ethyl (S)-3-hydroxyhexanoate | 88496-71-3". Source: Benchchem.
- Benchchem. "Ethyl (R)-3-hydroxyhexanoate|CAS 84314-29-4". Source: Benchchem.
- CORE. "Highly enantioselective bioreduction of ethyl 3-oxohexanoate". Source: CORE.
- MDPI. "Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019)". Source: MDPI.
- SciELO. "Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess". Source: SciELO.
- Zhao Group @ UIUC. "Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates". Source: Illinois.edu.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) [mdpi.com]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 4. Ethyl (R)-3-hydroxyhexanoate|CAS 84314-29-4 [benchchem.com]
- 5. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Minimizing Lactam Formation in Amino Ester Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of lactams, a common and often problematic side reaction in amino ester synthesis and peptide coupling. As your Senior Application Scientist, I will walk you through the causality of these side reactions and provide field-proven strategies to ensure the integrity and yield of your target molecules.
Frequently Asked Questions (FAQs): Understanding the Problem
Q1: What is a lactam, and why does it form during my synthesis?
A lactam is a cyclic amide that forms from the intramolecular cyclization of an amino acid or peptide derivative.[1][2] The reaction involves the nucleophilic attack of a free amine group (often the N-terminus of an amino ester) on an activated carboxylic acid group within the same molecule.[3][4] This process is a direct competition with the desired intermolecular reaction (e.g., peptide bond formation).
The formation is thermodynamically driven, especially when it results in a stable 5-membered (γ-lactam) or 6-membered (δ-lactam) ring.[1] This side reaction is particularly prevalent during the activation step of the carboxyl group, which is necessary for amide bond formation. The highly reactive intermediate intended for intermolecular coupling can instead be attacked by the internal amine.
Q2: Which amino acids are most susceptible to lactam formation?
The propensity for lactam formation is highly dependent on the amino acid structure, as this dictates the size and stability of the resulting cyclic amide.
-
γ-Lactam (5-membered ring) Formers: Amino acids like glutamic acid (pyroglutamate formation), diaminobutyric acid (Dab), and other structures that have a nucleophile positioned to form a five-membered ring are highly susceptible. For example, even a sterically hindered Fmoc-Dab(Mtt)-OH can rapidly form a γ-lactam in the presence of coupling reagents like HATU.[1]
-
δ-Lactam (6-membered ring) Formers: Arginine is notorious for forming a δ-lactam, especially when its carboxyl group is activated.[5][6] This side reaction can be significant and requires careful selection of protecting groups and coupling methods.[5] Other amino acids like lysine or ornithine can also undergo this side reaction under certain conditions.
Q3: How does lactam formation impact my final product yield and purity?
Lactam formation has two primary negative impacts:
-
Yield Reduction: Every molecule that cyclizes into a lactam is one less molecule of your starting material available to form the desired product. This directly lowers the theoretical maximum yield of your reaction.
-
Purification Challenges: The lactam byproduct often has a similar polarity and molecular weight to the starting material or even the desired product, making it difficult to remove via standard chromatographic techniques. This complicates downstream processing and can compromise the purity of the final compound.
Troubleshooting Guide: Identifying and Solving Lactam-Related Issues
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Problem: I'm observing a persistent impurity with a slightly lower molecular weight than my starting material, and my coupling yields are poor.
This is a classic signature of lactam formation, corresponding to the loss of a molecule of alcohol (from the ester) or water.
Troubleshooting Workflow:
-
Confirmation:
-
Action: Analyze the crude reaction mixture by LC-MS. Look for a mass corresponding to [M-ROH] or [M-H₂O] where M is the mass of your starting amino ester.
-
Causality: The intramolecular cyclization expels the ester's alcohol group (e.g., methanol, ethanol) or water, resulting in a predictable mass loss.
-
-
Analyze the Kinetics: Is the reaction intramolecularly biased?
-
Action: Evaluate your reaction concentration. High dilution (0.05 M to 0.1 M) favors intramolecular reactions like lactamization, whereas higher concentrations (0.2 M to 0.5 M) favor the desired intermolecular coupling.[7][8] However, be aware that excessively high concentrations can lead to aggregation or solubility issues.[9]
-
Causality: The probability of two different molecules finding each other (intermolecular) increases with concentration. In contrast, the reactive ends of a single molecule are always in close proximity, making intramolecular reactions less dependent on overall concentration.
-
Visual Guide 1: Competing Reaction Pathways
The following diagram illustrates the critical juncture where the reaction pathway diverges between the desired product and the lactam side-product.
Caption: Competing pathways after carboxyl group activation.
Preventative Strategies & Experimental Protocols
Proactive measures are the most effective way to combat lactam formation. Here are detailed protocols and strategic considerations.
Protocol 1: Optimizing Reaction Conditions to Favor Intermolecular Coupling
The relative rates of intermolecular vs. intramolecular reactions can be manipulated through careful control of reaction parameters.
-
Step-by-Step Protocol:
-
Concentration Control: Begin with a reactant concentration of at least 0.2 M. If solubility allows, increasing to 0.4-0.5 M can further suppress lactam formation.[10]
-
Temperature Management: Perform the initial activation and coupling steps at a reduced temperature (e.g., 0 °C).[7]
-
Order of Addition (Critical): Employ a "slow addition" or "in-situ activation" strategy. Instead of pre-activating the amino ester for an extended period, add the coupling reagent to the mixture of the amino ester and the external amine. Alternatively, add the activated amino ester solution slowly to a solution of the external amine.
-
Causality: This ensures that the concentration of the highly reactive activated intermediate is always low, minimizing its opportunity to cyclize before it can react with the desired external amine.[7]
-
-
Protocol 2: Strategic Selection of Coupling Reagents and Additives
The choice of coupling reagent and additive is paramount, as they directly influence the reactivity of the activated intermediate and the rate of side reactions.
-
Recommendations:
-
Uronium/Aminium Salts (HATU, HCTU, TBTU): These reagents are highly efficient and often provide fast coupling kinetics, which can outpace the rate of lactam formation.[13][14] HATU is particularly effective.
-
Carbodiimides (DIC, EDC): When using carbodiimides, it is essential to include a racemization-suppressing and rate-enhancing additive.[7][15]
-
OxymaPure (Ethyl Cyano(hydroxyimino)acetate): Generally considered superior to HOBt, as it provides faster reaction rates and lower racemization with a reduced risk of side reactions.[7][16]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Also highly effective at suppressing racemization and accelerating coupling.[17]
-
-
Phosphonium Salts (PyBOP, PyAOP): These are also very effective, particularly for cyclizations, but care must be taken with certain amino acids (e.g., phosphorylated residues).[16] PyAOP is known for low racemization levels.[7][16]
-
-
Data Summary: Comparison of Common Coupling Additives
Additive Advantage Disadvantage Recommended Use OxymaPure High reactivity, low racemization, non-explosive.[7][16] Can be more expensive than HOBt. Preferred choice for use with carbodiimides (DIC/EDC). HOAt Excellent racemization suppression.[17] Can be less stable and more costly. For particularly sensitive amino acids like His or Cys. | HOBt | Inexpensive and widely used. | Explosive potential when dehydrated; less effective than Oxyma/HOAt.[17] | Legacy option; largely superseded by safer, more effective alternatives. |
Protocol 3: The Role of Protecting Groups in Suppressing Lactamization
Protecting groups can be used strategically to prevent the intramolecular reaction, either by masking the nucleophile or by sterically hindering the cyclization.[18][19][20]
-
N-Terminus Protection: The most straightforward method is to keep the N-terminal amine protected until the carboxyl group has reacted. In peptide synthesis, this is the fundamental principle of both Fmoc- and Boc-based strategies.[21] If you are coupling a single amino ester, ensure the alpha-amino group is protected (e.g., with Boc or Cbz) until after the desired amide bond is formed.
-
Side-Chain Protection: For amino acids like Dab, Orn, or Lys, the side-chain amine is the nucleophile. Using a sterically bulky protecting group (e.g., Trityl (Trt), 4-Methyltrityl (Mtt)) on the side-chain amine can physically block its ability to attack the activated carboxyl group.[1][22]
-
Backbone Protection: For particularly difficult sequences in solid-phase peptide synthesis (SPPS), backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt secondary structures that might pre-organize the peptide for cyclization.[17]
Visual Guide 2: Troubleshooting Decision Workflow
This flowchart provides a logical path for diagnosing and resolving lactam formation issues.
Caption: A step-by-step decision tree for troubleshooting lactam formation.
References
-
Wikipedia. Lactam. [Link]
-
Crystal Growth & Design. Steric Effect Determines the Formation of Lactam–Lactam Dimers or Amide C O···NH (Lactam) Chain Motifs in N-Phenyl-2-hydroxynicotinanilides. [Link]
-
Crystal Growth & Design. Steric Effect Determines the Formation of Lactam−Lactam Dimers or Amide C O. [Link]
-
BYJU'S. Synthesis of Lactam. [Link]
-
PubMed. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. [Link]
-
Accounts of Chemical Research. Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. [Link]
-
Wikidoc. Lactam. [Link]
-
ResearchGate. Unexpected One‐Pot Formation of Lactam Oximes from Amino‐Hydroxamic Esters. [Link]
-
Quimicaorganica.org. Cyclic Amides - Lactams. [Link]
-
Quimicaorganica.org. Lactam synthesis. [Link]
-
PMC. Novel and Recent Synthesis and Applications of β-Lactams. [Link]
-
Semantic Scholar. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. [Link]
-
Royal Society of Chemistry. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]
-
Royal Society of Chemistry. Understanding the selectivity in the formation of δ-lactams vs. β-lactams in the Staudinger reactions of chloro-cyan-ketene with unsaturated imines. A DFT study. [Link]
-
Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]
-
Chemistry LibreTexts. 22.14 Application: The Mechanism of Action of β-Lactam Antibiotics. [Link]
-
ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]
- Google P
-
PMC. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]
-
ACS Publications. Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. [Link]
-
YouTube. Lactam Formation Reactions. [Link]
-
ResearchGate. Effects of temperature (a and b), peptide concentration (c and d) and... [Link]
-
PubMed. Using steric hindrance to design new inhibitors of class C beta-lactamases. [Link]
-
ResearchGate. A New Lactam Protecting Group. [Link]
-
MDPI. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]
-
Ontores. How to Optimize Peptide Synthesis? [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
CreoSalus. Optimizing Peptide Coupling: Key Techniques. [Link]
-
Wikipedia. Protecting group. [Link]
-
The Raj Group. Peptide Cyclization at High Concentration. [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
-
Biotage. Does amino acid concentration really matter during peptide synthesis? [Link]
-
ChemRxiv. Stirring Peptide Synthesis to a New Level of Efficiency. [Link]
-
ResearchGate. Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. [Link]
-
Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]
Sources
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. Cyclic Amides - Lactams [quimicaorganica.org]
- 3. Lactam synthesis [quimicaorganica.org]
- 4. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 5. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. raj.emorychem.science [raj.emorychem.science]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. jpt.com [jpt.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. chem.libretexts.org [chem.libretexts.org]
Removing impurities from crude Methyl 3-(aminomethyl)hexanoate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 3-(aminomethyl)hexanoate . As a key intermediate in the development of gamma-amino acid derivatives (such as pregabalin and brivaracetam analogs), this compound presents unique handling challenges.
Due to the proximity of a primary amine and a methyl ester on the same aliphatic backbone, this molecule is highly susceptible to intramolecular side reactions. This guide is designed by application scientists to help you troubleshoot impurity formation, understand the thermodynamic causality of these reactions, and implement self-validating purification workflows.
Part 1: Core Impurity Profiling
Before troubleshooting, it is critical to understand the physicochemical differences between your target molecule and its common impurities. This data dictates the logic behind our purification strategies.
Table 1: Physicochemical Profile of Target and Key Impurities
| Compound | Role | MW ( g/mol ) | pKa (Est.) | Boiling Point | Partitioning (pH 2) | Partitioning (pH 10) |
| Methyl 3-(aminomethyl)hexanoate | Target | 159.23 | ~10.2 | ~210°C | Aqueous (as salt) | Organic (free base) |
| 4-propylpyrrolidin-2-one | Lactam Impurity | 127.19 | ~ -0.5 | ~250°C | Organic | Organic |
| Methyl 3-cyanohexanoate | Starting Material | 155.20 | N/A | ~225°C | Organic | Organic |
| 3-(aminomethyl)hexanoic acid | Hydrolysis Byproduct | 145.20 | 4.2, 10.5 | N/A (Solid) | Aqueous | Aqueous |
(Note: Data synthesized from standard reference materials for Methyl 3-(aminomethyl)hexanoate[1] and its lactam derivative[2].)
Part 2: Troubleshooting & FAQs
Q1: My crude product continuously degrades into a byproduct with a mass of [M-32]. What is happening? A: You are observing the classic lactamization impurity. Methyl 3-(aminomethyl)hexanoate undergoes a spontaneous intramolecular cyclization to form 4-propylpyrrolidin-2-one , releasing methanol (MW 32) in the process[2].
-
The Causality: The primary amine acts as a nucleophile, attacking the ester carbonyl. The entropy of forming a stable 5-membered pyrrolidinone ring makes this reaction thermodynamically favorable. This is a notorious issue in the synthesis of gamma-amino esters and acids, heavily documented in pregabalin manufacturing[3].
-
The Fix: This reaction is accelerated by heat and basic conditions. You must keep temperatures strictly below 30°C during solvent evaporation and store the purified free base at -20°C. For long-term room-temperature storage, convert the free base to a stable hydrochloride salt.
Fig 1: Base/Heat-catalyzed intramolecular lactamization pathway.
Q2: My GC-MS shows high purity, but my isolated yield is suspiciously low after vacuum distillation. What happened? A: You likely experienced in-situ thermal degradation during the distillation process itself.
-
The Causality: Distilling free amino esters requires high heat. Prolonged heating in the distillation pot provides the activation energy needed to force the amine to react with the ester. The product is literally consuming itself to form the lactam before it can vaporize[3].
-
The Fix: Avoid standard fractional distillation for the free base. If distillation is absolutely mandatory, use a Wiped-Film Evaporator (WFE) to ensure a residence time of seconds rather than hours, and maintain a vacuum of < 0.1 mbar to keep pot temperatures low.
Q3: I am seeing a highly polar impurity that stays at the baseline on normal-phase TLC. What is it? A: This is 3-(aminomethyl)hexanoic acid , the hydrolysis product of your ester.
-
The Causality: If your basic aqueous extraction (pH > 10) is left at room temperature for too long, the hydroxide ions will saponify the methyl ester.
-
The Fix: Keep the basification step strictly between 0–5°C and perform the organic back-extraction immediately.
Part 3: Self-Validating Purification Protocol
To selectively remove the 4-propylpyrrolidin-2-one (lactam) and unreacted methyl 3-cyanohexanoate from the crude mixture, we utilize an Orthogonal Acid-Base Extraction .
This protocol is a self-validating system : it uses pH-driven phase switching. By tracking the mass balance and performing TLC checks at each phase separation, you mathematically validate that no target material is lost to emulsions or degradation.
Fig 2: Orthogonal acid-base extraction workflow for lactam clearance.
Step-by-Step Methodology:
Step 1: Initial Dissolution & Acidic Extraction
-
Dissolve 10 g of crude Methyl 3-(aminomethyl)hexanoate in 100 mL of Dichloromethane (DCM).
-
Add 100 mL of 1M HCl (aq) to the organic mixture. Stir vigorously for 10 minutes.
-
Transfer to a separatory funnel and allow the phases to separate.
-
Causality: The primary amine (pKa ~10.2) protonates to form the ammonium chloride salt, making it highly water-soluble. The neutral lactam and cyanoester lack basic amines and remain trapped in the organic phase.
-
Self-Validation Check: Spot both layers on a TLC plate and stain with Ninhydrin. The aqueous layer must show a strong purple spot (primary amine). The organic layer should be negative for primary amines. If the organic layer shows a purple spot, your aqueous phase was not acidic enough; add more HCl.
Step 2: Basification (Recovers Free Base)
-
Separate and retain the aqueous layer. Discard the organic layer (or recover it to isolate the lactam).
-
Cool the aqueous layer to 0–5°C in an ice bath.
-
Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 9.5–10.0.
-
Causality: Cooling is critical. The neutralization reaction is exothermic. Heat combined with high pH will rapidly catalyze the intramolecular lactamization of the newly formed free base[3].
Step 3: Organic Back-Extraction
-
Immediately extract the basic aqueous layer with 3 x 50 mL of Methyl tert-butyl ether (MTBE).
-
Causality: MTBE is preferred over Ethyl Acetate here. Ethyl Acetate can undergo base-catalyzed hydrolysis or transesterification with your product at high pH, creating new impurities.
-
Combine the MTBE layers, dry over anhydrous Na₂SO₄, and filter.
Step 4: Low-Temperature Concentration
-
Evaporate the MTBE under reduced pressure using a rotary evaporator.
-
Critical Parameter: Keep the water bath temperature strictly below 30°C .
-
Self-Validation Check: Weigh the final isolated oil. Calculate the mass recovery against your theoretical yield. Run a final GC-FID; the lactam peak (which elutes later than the target due to higher boiling point) should be < 0.1%.
References
Sources
Technical Support Center: Preventing Racemization During the Workup of Chiral Esters
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require strict stereochemical control during the synthesis and isolation of chiral esters. Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure the enantiomeric excess (e.e.) of your compounds is preserved.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my chiral ester lose its enantiomeric purity specifically during the aqueous workup? A1: Racemization during workup is primarily driven by the enolization of the α -carbon. When exposed to strong bases (like NaOH) or harsh acids during liquid-liquid extraction, the α -proton is abstracted, forming a planar, achiral enolate intermediate[1]. Upon reprotonation from the aqueous phase, the proton can attack from either face of this planar intermediate, resulting in a racemic mixture[1].
Q2: Can the choice of my esterification coupling agent cause downstream workup issues? A2: Yes. The stability of the intermediate before the workup begins dictates how sensitive the molecule will be to aqueous washing. The Steglich esterification (DCC/DMAP) is generally mild and preserves stereochemistry (<5% racemization) compared to older methods[2]. However, excess DMAP acts as a strong nucleophile and base, which can abstract the α -proton of the highly reactive O-acylisourea intermediate, leading to epimerization[3]. Substituting DMAP with N-methylimidazole (NMI) significantly reduces this risk because NMI is a milder base[3][4].
Part 2: Troubleshooting Guide - Aqueous Workup
Issue: Significant loss of e.e. observed after liquid-liquid extraction, despite using mild coupling conditions.
Root Cause Analysis: Using unbuffered or highly alkaline aqueous solutions (e.g., 1M NaOH or saturated Na₂CO₃) to wash away acidic byproducts or catalysts. The high pH promotes rapid enolate formation. Even brief contact times in a separatory funnel can degrade the stereocenter[5].
Causality & Solution: Implement a rigorously buffered workup. Quench the reaction with mildly acidic buffers (pH 2-3) like 10% aqueous citric acid to protonate and remove basic catalysts (like DMAP or NMI) without promoting acid-catalyzed hydrolysis[6]. Follow this with a mild wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acids without crossing into the highly alkaline territory that triggers enolization[7].
Quantitative Data: Aqueous Workup Reagents
| Aqueous Wash Reagent | Approx. pH | Racemization Risk | Mechanism of Degradation | Recommended Use Case |
| 1M Sodium Hydroxide (NaOH) | 14.0 | Critical | Base-catalyzed enolization | Avoid for enolizable chiral esters. |
| Sat. Sodium Carbonate (Na₂CO₃) | 11.0 - 11.5 | High | Base-catalyzed enolization | Use only for non-enolizable substrates. |
| Sat. Sodium Bicarbonate (NaHCO₃) | 8.0 - 8.5 | Low | Mild basicity; minimal enolization | Neutralizing acidic byproducts[7]. |
| 10% Citric Acid | 2.0 - 3.0 | Low | Acid-catalyzed enolization (slow) | Quenching basic catalysts (DMAP/NMI)[6]. |
| 1M Hydrochloric Acid (HCl) | 0.0 - 1.0 | Moderate | Acid-catalyzed hydrolysis | Avoid prolonged exposure. |
Part 3: Visualizations of Mechanisms and Workflows
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
Caption: Workflow for racemization-minimized esterification and buffered workup.
Part 4: Self-Validating Experimental Protocol
Methodology: Racemization-Minimized Steglich Esterification and Buffered Workup This protocol utilizes DCC and NMI to prevent in-situ racemization, followed by a rigorously pH-controlled workup to protect the stereocenter.
Step 1: Reaction Setup (Anhydrous Conditions)
-
Dissolve the chiral carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[1].
-
Cool the reaction mixture to 0 °C using an ice bath. Self-Validation Check: Ensure the internal temperature is ≤ 2 °C before proceeding. Exothermic spikes during reagent addition accelerate epimerization.
Step 2: Reagent Addition 3. Add N-methylimidazole (NMI) (0.2 eq) as a mild nucleophilic catalyst. Causality: NMI is less basic than DMAP, preventing α -proton abstraction of the highly reactive activated ester intermediate[3][4]. 4. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise over 15 minutes. 5. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting acid is completely consumed.
Step 3: Buffered Aqueous Workup 6. Filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU) byproduct[1]. 7. Transfer the filtrate to a separatory funnel. Quench by adding 10% (w/w) aqueous citric acid (equal volume to the organic layer)[6]. Self-Validation Check: Test the aqueous layer with pH paper. It must read between pH 2.0-3.0. This ensures complete protonation and partitioning of NMI into the aqueous phase without triggering acid-catalyzed hydrolysis. 8. Separate the layers and wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃)[7]. Self-Validation Check: Observe CO₂ gas evolution. Test the aqueous layer to ensure the pH is ~8.0, confirming all residual citric acid is neutralized. 9. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5]. 10. Analyze the enantiomeric excess (e.e.) of the crude ester via chiral HPLC before proceeding to column chromatography[1].
Part 5: References
-
Title: Steglich esterification Source: grokipedia.com URL:
-
Title: Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction Source: benchchem.com URL:
-
Title: Avoiding epimerization during synthesis of euscaphic acid analogs Source: benchchem.com URL:
-
Title: Azide stable under Steglich esterification conditions? : r/chemistry Source: reddit.com URL:
-
Title: Beyond Amide Bond Formation: TCFH as a Reagent for Esterification Source: hmc.edu (ACS Organic Letters) URL:
-
Title: Isolation of Sesamin from Consumer Goods and Investigation of Its Acid-Catalyzed Epimerization Source: acs.org (Journal of Chemical Education) URL:
-
Title: WO2021183542A1 - Efficient preparation of dolastatin and auristatin analogs through a common intermediate Source: google.com (Google Patents) URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. reddit.com [reddit.com]
- 4. uro.hmc.edu [uro.hmc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2021183542A1 - Efficient preparation of dolastatin and auristatin analogs through a common intermediate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Methyl 3-(aminomethyl)hexanoate Salts
Introduction
Welcome to the technical support center for solving crystallization issues with Methyl 3-(aminomethyl)hexanoate salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining crystalline solid forms of this compound and its various salts. As a chiral amino acid ester, the crystallization of Methyl 3-(aminomethyl)hexanoate can be influenced by a multitude of factors, from solvent selection and temperature to the choice of counterion.
This resource provides a structured approach to troubleshooting common and complex crystallization problems. It is organized into a Frequently Asked Questions (FAQs) section for quick answers to common queries, followed by in-depth Troubleshooting Guides for more persistent issues. The methodologies described herein are grounded in established principles of physical chemistry and crystallization science to provide you with a robust framework for problem-solving.
Frequently Asked Questions (FAQs)
Q1: My Methyl 3-(aminomethyl)hexanoate salt is "oiling out" instead of crystallizing. What is the most common reason for this?
A1: "Oiling out" or the formation of a liquid phase instead of a solid is a common issue that often occurs when the salt is too soluble in the chosen solvent system at the crystallization temperature, or if the temperature is too high.[1] This can also be exacerbated by rapid cooling, which can lead to high supersaturation levels that favor the formation of an oil over an ordered crystal lattice.[1]
Q2: I'm struggling to form a salt in the first place. What should I check?
A2: Successful salt formation is primarily dependent on the pKa difference between the amine of your Methyl 3-(aminomethyl)hexanoate and the chosen acid (counterion). A general rule of thumb is that a pKa difference of at least 2-3 units is required for stable salt formation. The predicted pKa of the amine in a similar compound, (3S)-3-(aminomethyl)-5-methyl-hexanoic acid, is around 4.23.[2] Therefore, you should select an acid with a pKa significantly lower than this value.
Q3: Can impurities affect the crystallization of my salt?
A3: Absolutely. Impurities can act as inhibitors to crystal nucleation and growth, or they can be incorporated into the crystal lattice, which can disrupt the ordered packing and potentially lead to the formation of oils or amorphous material.[1][3] It is crucial to ensure the high purity of your starting Methyl 3-(aminomethyl)hexanoate freebase before attempting salt formation and crystallization.
Q4: Does the choice of counterion matter for crystallization?
A4: Yes, the choice of counterion is critical and has a significant impact on the physicochemical properties of the resulting salt, including its solubility, melting point, and tendency to crystallize.[4][5][6] Different counterions will lead to different crystal packing arrangements and intermolecular interactions, which directly influence the ease of crystallization.[7] It is often necessary to screen a variety of counterions to find one that forms a readily crystalline salt.[1]
Q5: How important is the cooling rate during crystallization?
A5: The cooling rate is a critical parameter. Rapid cooling can lead to high supersaturation, which may result in the formation of small, poorly-defined crystals, co-precipitation of impurities, or oiling out.[1][8] A slower, controlled cooling profile generally promotes the growth of larger, more well-defined crystals with higher purity.[1]
In-Depth Troubleshooting Guides
This section provides detailed strategies to address persistent crystallization challenges.
Issue 1: Persistent Oiling Out or Formation of Amorphous Material
The formation of a non-crystalline oil or an amorphous solid indicates that the system has not been able to achieve the necessary molecular order for crystallization.
Causality and Scientific Rationale
Oiling out occurs when the free energy barrier to nucleation of a liquid phase is lower than that for a crystalline phase. This is often due to high solubility, high supersaturation, or the presence of factors that inhibit ordered lattice formation. Amorphous solids are kinetically trapped, disordered states that can form when the viscosity of the system increases rapidly upon cooling, preventing molecular rearrangement into a crystal lattice. The glass transition temperature (Tg) is a key property of amorphous materials; a higher Tg generally indicates greater stability against crystallization.[9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for oiling out.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This technique involves dissolving the salt in a "good" solvent where it is highly soluble, and then gradually adding a "poor" solvent (anti-solvent) in which the salt is sparingly soluble to induce precipitation.
-
Solvent Selection: Choose a solvent pair that is miscible. A common approach is to dissolve the amine salt in a polar solvent like methanol, ethanol, or even water, and use a less polar solvent like isopropanol, acetone, or toluene as the anti-solvent.[10][11]
-
Procedure: a. Dissolve the Methyl 3-(aminomethyl)hexanoate salt in a minimal amount of the "good" solvent at a slightly elevated temperature. b. Slowly add the anti-solvent dropwise with continuous stirring. c. Observe for the point of initial turbidity (cloudiness), which indicates the onset of nucleation. d. If turbidity persists, slightly warm the solution until it becomes clear again. e. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize yield. f. Collect the crystals by filtration.
Protocol 2: Solvent System Screening
Systematically evaluating different solvents is crucial for successful crystallization.
| Solvent System | Polarity Index | Dielectric Constant | Rationale |
| Isopropanol/Water | High | Variable | A versatile mixture that allows for fine-tuning of polarity. The presence of water can aid in dissolving the salt initially, while isopropanol can promote crystallization upon cooling.[12] |
| Ethanol/Toluene | Medium | Variable | Toluene can act as an anti-solvent to the more polar ethanol, and its azeotropic properties with water can help to remove residual moisture that might be inhibiting crystallization.[10] |
| Acetone | Medium | 20.7 | A good solvent for many organic salts, and its volatility makes it easy to remove from the final product.[11] |
| Ethyl Acetate/Heptane | Low | Variable | A less polar system that can be effective for salts that are highly soluble in more polar solvents. Heptane acts as a strong anti-solvent. |
Data for dielectric constants sourced from publicly available data.[13]
Issue 2: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)
Poor crystal morphology can lead to difficulties in downstream processing, such as filtration and drying, and may also indicate lower purity.
Causality and Scientific Rationale
Crystal morphology is a result of the interplay between the internal crystal structure and the external crystallization conditions. Rapid nucleation relative to crystal growth often leads to a large number of small crystals.[8] Agglomeration occurs when individual crystals stick together, which can be promoted by rapid crystallization.[8] The solvent can also influence crystal habit; for instance, polar solvents may favor the growth of certain crystal faces over others, leading to different shapes.[14]
Troubleshooting Workflow
Caption: Troubleshooting for poor crystal quality.
Experimental Protocols
Protocol 3: Seeding Strategy
Introducing seed crystals of the desired material can promote crystal growth over nucleation, leading to larger and more uniform crystals.[1]
-
Seed Crystal Preparation: Obtain or prepare a small quantity of the desired crystalline salt. If none is available, try to generate some by scratching the inside of the flask with a glass rod at the air-solvent interface, or by allowing a small amount of the solution to evaporate slowly.
-
Procedure: a. Prepare a saturated or slightly supersaturated solution of the salt at a specific temperature. b. Add a very small amount (typically 1-5% by weight) of the seed crystals to the solution. c. Maintain the solution at that temperature for a period to allow the seeds to grow. d. Subsequently, cool the solution slowly to complete the crystallization.
Protocol 4: Thermal Recrystallization with a Controlled Cooling Profile
This is a classic method for improving crystal quality.
-
Solvent Selection: Choose a solvent in which the salt has a significant positive temperature-solubility coefficient (i.e., much more soluble at higher temperatures than at lower temperatures).
-
Procedure: a. Dissolve the salt in a minimal amount of the chosen solvent at or near its boiling point. b. If the solution is not clear, perform a hot filtration to remove any insoluble impurities. c. Allow the solution to cool slowly and undisturbed. Covering the flask with a watch glass and insulating it can help to slow the cooling rate. d. For even greater control, use a programmable cooling bath to step down the temperature gradually over several hours or even days.
Issue 3: Polymorphism or Inconsistent Salt Form
Polymorphism, the ability of a compound to exist in more than one crystalline form, can be a significant challenge in pharmaceutical development, as different polymorphs can have different physical properties.[3][15]
Causality and Scientific Rationale
Different polymorphs represent different arrangements of the molecules in the crystal lattice and have different free energies. The polymorph that crystallizes can be under either kinetic or thermodynamic control.[1] The solvent, temperature, and rate of crystallization can all influence which polymorphic form is obtained.[3]
Troubleshooting Workflow
Caption: Troubleshooting for polymorphism.
Analytical Characterization
To identify and differentiate between polymorphs, a combination of analytical techniques is essential.[16][17]
| Analytical Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" of the crystal lattice, allowing for the identification of different polymorphic forms. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as melting point and desolvation, which are often different for different polymorphs. |
| Thermogravimetric Analysis (TGA) | Determines the presence of solvates or hydrates by measuring weight loss as a function of temperature. |
| Infrared (IR) Spectroscopy | Can reveal differences in hydrogen bonding and molecular conformation between polymorphs. |
Protocol 5: Slurry Experiments for Thermodynamic Polymorph Identification
This experiment helps to identify the most stable polymorphic form under a given set of conditions.
-
Procedure: a. Place a mixture of the different known polymorphs (or the material that is giving inconsistent forms) in a solvent in which they are sparingly soluble. b. Agitate the slurry at a constant temperature for an extended period (days to weeks). c. Periodically sample the solid phase and analyze it by XRPD. d. The most stable polymorph will be the one that remains at the end of the experiment, as the less stable forms will dissolve and recrystallize as the more stable form.
References
- Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Google Scholar.
- An investigation into the influence of counterion on the properties of some amorphous organic salts - PubMed. PubMed.
- Technical Support Center: Scaling Up Chiral Resolution of Amines - Benchchem. Benchchem.
- (PDF)
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. PubMed.
- Chemistry Crystallization - SATHEE.
- (3S)-3-(aminomethyl)-5-methyl-hexanoic acid - ChemBK. ChemBK.
- Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. Sciencemadness.org.
- HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chrom
- Physical properties of selected organic solvents3 30 and salt crystallization behaviour (25 g L - ResearchGate.
- US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
- Scaling in Salt Solution Evaporation Crystallizers: Causes and Effective Descaling Methods. DESALT.
- Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC.
- Chiral resolution - Wikipedia. Wikipedia.
- SOP: CRYSTALLIZATION. University of California, Los Angeles.
- Pharmaceutical cocrystals, salts and polymorphs: Advanced characteriz
- Faster characterization of organic salts - analytica-world.com. analytica-world.com.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. White Rose Research Online.
- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry.
- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents.
- Recent advances in the field of chiral crystallization - ResearchGate.
- Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design.
- CHARACTERISATION OF SALTS OF DRUG SUBSTANCES - D. Giron - AKJournals. AKJournals.
- US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents.
- Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Royal Society of Chemistry.
- What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. Achieve Chem.
- Crystallizer Fouling & Scaling Guide - Altum Technologies. Altum Technologies.
- Hexanoic acid,3-(aminomethyl)-5-methyl-, (3R)- | 148553-51-9 - ChemicalBook. ChemicalBook.
- Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. An investigation into the influence of counterion on the properties of some amorphous organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. achievechem.com [achievechem.com]
- 9. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
Technical Support Center: Temperature Optimization for Enzymatic Hydrolysis of Diesters
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the enzymatic hydrolysis of diesters. Temperature is a critical parameter that dictates the success, efficiency, and reproducibility of your experiments. Mismanagement of reaction temperature is a leading cause of low yields, reaction failures, and inconsistent data. This document provides in-depth, field-proven insights through a series of frequently asked questions, a systematic troubleshooting guide, and validated experimental protocols to empower you to master temperature optimization for your hydrolysis reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the role of temperature in enzymatic reactions.
Q1: What is the fundamental role of temperature in an enzymatic reaction? Temperature directly influences two opposing factors in an enzymatic reaction: the reaction rate and enzyme stability.[1][2]
-
Reaction Rate: As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises.[3] This leads to more frequent and energetic collisions, increasing the probability of the substrate binding to the enzyme's active site and overcoming the activation energy barrier.[3][4] For many enzymes, a 10°C rise in temperature can increase activity by 50-100% within a limited range.[5]
-
Enzyme Stability: Enzymes are proteins with a precise three-dimensional structure essential for their function.[3] As temperature rises, it increases the internal energy of the molecule, causing atoms to vibrate more intensely.[4][5] This can disrupt the weak non-covalent bonds (like hydrogen and ionic bonds) that maintain the protein's active conformation, a process known as denaturation.[3][4]
Q2: What defines the "optimal temperature" (T_opt) and why is it critical? The optimal temperature (T_opt) is the temperature at which an enzyme exhibits its maximum catalytic activity under a specific set of experimental conditions (e.g., pH, substrate concentration, reaction time).[5][6] It represents the pinnacle of the trade-off between increasing reaction rate and incipient denaturation.[1] Operating at the T_opt is crucial for maximizing reaction efficiency and achieving the highest possible product yield in the shortest time.[3]
Q3: What are the consequences of operating significantly above or below the T_opt?
-
Above T_opt: Exceeding the optimal temperature leads to a rapid decrease in enzyme activity due to thermal denaturation.[5][6] The enzyme's structure begins to unravel, permanently damaging the active site.[4] This loss of activity is often irreversible.[3][5]
-
Below T_opt: At temperatures below the optimum, the enzyme is typically stable but its activity is reduced.[6] The lower kinetic energy results in fewer collisions between the enzyme and substrate, slowing down the reaction rate.[4][5] While freezing temperatures can render an enzyme inactive, most will regain their activity upon thawing, although some enzymes may lose activity when frozen.[5]
Q4: Is the optimal temperature an immutable constant for a given enzyme? No. The experimentally determined T_opt is not a fixed value but is dependent on the duration of the assay.[1] For longer reaction times, the apparent T_opt will shift towards lower temperatures because the detrimental effects of thermal deactivation become more pronounced over time, even at moderately high temperatures.[1][5] Therefore, it is essential to determine the T_opt under conditions that mimic the intended application.[1]
Q5: How can the substrate itself influence the optimal temperature? The physical properties of the substrate can significantly impact the apparent T_opt. For instance, in the hydrolysis of polyester thin films, increasing the temperature not only enhances the enzyme's catalytic rate but also increases the mobility of the polyester chains.[7] This elevated accessibility of ester bonds to the enzyme's active site can result in a more pronounced temperature-dependent increase in hydrolysis rate compared to non-polymeric substrates.[7]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to temperature in your enzymatic hydrolysis experiments.
Issue 1: Low or No Hydrolysis Activity
This is one of the most common experimental failures. The underlying cause can be diagnosed by following a logical workflow.
// Node Definitions start [label="Start: Low/No Activity", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the reaction temperature\n at or near the known T_opt?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_enzyme [label="Was the enzyme stored correctly\n and is its activity verified?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_too_low [label="Possible Cause:\nSub-optimal Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp_too_high [label="Possible Cause:\nEnzyme Denaturation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme_inactive [label="Possible Cause:\nInactive Enzyme Stock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_increase_temp [label="Solution:\nIncrease temperature incrementally\ntowards T_opt. Run a temperature\ngradient experiment.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_check_setup [label="Solution:\n1. Verify incubator/water bath calibration.\n2. Ensure reaction vessel is in direct contact\nwith the heat source.\n3. Use a fresh enzyme aliquot.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_new_enzyme [label="Solution:\nUse a new, verified lot of enzyme.\nCheck storage conditions (-20°C or as recommended).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_enzyme; check_enzyme -> check_temp [label=" Yes"]; check_enzyme -> enzyme_inactive [label=" No"]; enzyme_inactive -> solution_new_enzyme; check_temp -> temp_too_high [label=" Yes, or above"]; check_temp -> temp_too_low [label=" No, it's below"]; temp_too_low -> solution_increase_temp; temp_too_high -> solution_check_setup; } } A step-by-step workflow for troubleshooting low hydrolysis activity.
-
Possible Cause A: Sub-optimal Temperature (Too Low)
-
Causality: The kinetic energy in the system is insufficient for an efficient reaction rate.[4][6]
-
Solution: Gradually increase the reaction temperature in 5°C increments. It is highly recommended to perform a temperature optimization experiment (see Protocol 1) to determine the ideal T_opt for your specific enzyme-substrate system.
-
-
Possible Cause B: Enzyme Denaturation (Temperature Too High)
-
Causality: The set temperature may have significantly exceeded the enzyme's thermal stability limit, causing irreversible structural damage.[3][5] This can happen even with brief temperature spikes from poorly calibrated equipment.[8]
-
Solution:
-
Verify Temperature Control: Calibrate your heating apparatus (water bath, incubator, heating block) with a certified thermometer to ensure accuracy.[8]
-
Lower the Temperature: If you suspect denaturation, reduce the temperature. Side reactions and degradation often have higher activation energies and can be minimized by lowering the reaction temperature.[8]
-
Use a Fresh Enzyme Aliquot: Discard the enzyme from the failed reaction and use a fresh aliquot that has been stored correctly.[8]
-
-
Issue 2: Inconsistent Results Between Batches
-
Possible Cause: Poor Temperature Control & Gradients
-
Causality: Minor variations in temperature (as little as 1-2°C) can alter enzyme activity by 10-20%.[5] Inadequate stirring in scaled-up reactions can create localized temperature gradients, leading to non-uniform reaction rates throughout the vessel.[8]
-
Solution:
-
Ensure Homogeneity: Use vigorous and consistent stirring to maintain a homogeneous mixture and uniform temperature distribution.[8]
-
Systematic Calibration: Regularly calibrate all temperature control equipment.
-
Monitor Over Time: For long reactions, monitor the temperature of the reaction mixture itself (not just the equipment setpoint) at various time points.
-
-
Part 3: Experimental Protocols
Protocol 1: Determination of the Optimal Temperature (T_opt)
This protocol provides a robust method for determining the T_opt for a specific hydrolase and diester substrate combination.
Objective: To identify the temperature at which the enzyme exhibits maximum activity.
Methodology:
-
Reaction Mixture Preparation:
-
In a master mix, prepare the reaction buffer, diester substrate, and any necessary co-factors. Ensure the substrate is fully dissolved.
-
Aliquot the master mix into a series of identical reaction vials (e.g., HPLC vials or microcentrifuge tubes). A minimum of 7 temperature points is recommended for a good curve (e.g., 25, 30, 35, 40, 45, 50, 55°C). Prepare each in triplicate.
-
-
Temperature Equilibration:
-
Place the sets of reaction vials into separate heating blocks or water baths, each set to a different target temperature.
-
Allow the vials to equilibrate at their respective temperatures for at least 10 minutes.
-
-
Enzyme Addition & Reaction Initiation:
-
Prepare a stock solution of the enzyme at a known concentration.
-
To initiate the reaction, add a precise volume of the enzyme stock to each vial. Ensure rapid mixing.
-
Start a timer immediately after adding the enzyme.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot to stop all enzymatic activity. This can be achieved by rapid cooling (placing in an ice bath), adding a quenching agent (e.g., a strong acid or base to shift pH away from the optimum), or diluting into a cold solvent.[8]
-
-
Analysis:
-
Data Interpretation:
-
For each temperature, plot the concentration of the product versus time. The initial reaction rate (velocity) is the slope of the linear portion of this curve.
-
Plot the calculated initial reaction rates against their corresponding temperatures. The peak of this graph represents the optimal temperature (T_opt) for your specific assay conditions.
-
Part 4: Data Interpretation & Advanced Concepts
Comparative T_opt for Common Hydrolases
The optimal temperature can vary significantly between enzymes from different sources. This table summarizes T_opt values reported for various esterases and lipases.
| Enzyme/Biocatalyst | Source Organism | Typical Optimal Temperature (T_opt) | Reference(s) |
| Novozym® 40086 | Rhizomucor miehei | ~60 °C | [9] |
| Novozym® 435 | Candida antarctica Lipase B | 70 - 90 °C (highly thermostable) | [9] |
| Esterase | Bacillus aryabhattai | ~50 °C | [10] |
| Lipase (TLL) | Thermomyces lanuginosus | 45 °C | [11] |
| Chicken Liver Esterase | Gallus gallus domesticus | ~55 °C (Free), ~50°C (Immobilized) | [2] |
The Relationship Between Temperature, Activity, and Stability
It is crucial to understand that the optimal temperature for activity is often close to the temperature where thermal inactivation begins. This relationship underscores the delicate balance that must be maintained.
Beyond T_opt: The Equilibrium Model of Thermal Inactivation
For advanced applications, it is useful to move beyond the simple T_opt concept. A more sophisticated model, the Equilibrium Model, describes enzyme thermal inactivation as a two-step process.[12] First, the active enzyme (E_act) enters a reversible equilibrium with a thermally inactive form (E_inact).[12] It is this inactive form that then undergoes irreversible denaturation. This model introduces a new parameter, T_eq, the temperature at which the concentrations of the active and inactive forms are equal, providing a more nuanced understanding of an enzyme's thermal behavior.[12]
References
-
A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC. (2016, April 11). National Center for Biotechnology Information. [Link]
-
Temperature Effects on Enzyme Activity of Chicken Liver Esterase Used in Calorimetric Biosensor. (2011, September 26). Taylor & Francis Online. [Link]
-
How to Optimize Temperature and pH for Enzyme Activity. (2025, May 9). Patsnap Synapse. [Link]
-
Green Production of a High-Value Branched-Chain Diester: Optimization Based on Operating Conditions and Economic and Sustainability Criteria. (2023, May 18). MDPI. [Link]
-
Effect of temperature on esterase activity and thermal stability. ResearchGate. [Link]
-
A new method to determine optimum temperature and activation energies for enzymatic reactions. (2016, April 21). ResearchGate. [Link]
-
Effect of temperature and pH on enzyme activity. ResearchGate. [Link]
-
The Effect of Temperature on Enzyme Activity: Mechanisms and Practical Implications. IPBMBJ. [Link]
-
The dependence of enzyme activity on temperature: determination and validation of parameters - PMC. National Center for Biotechnology Information. [Link]
-
Thermostability during enzymatic hydrolysis. ResearchGate. [Link]
-
Design of a sustainable process for enzymatic production of ethylene glycol diesters via hydroesterification of used soybean cooking oil. ResearchGate. [Link]
-
Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. DergiPark. [Link]
-
Enzymatic Hydrolysis of Polyester Thin Films: Real-Time Analysis of Film Mass Changes and Dissipation Dynamics. (2015, November 24). ACS Publications. [Link]
-
The Effect of Temperature on Enzyme Reactions (Edexcel International A Level (IAL) Biology): Revision Note. (2025, February 1). Save My Exams. [Link]
Sources
- 1. A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. primescholars.com [primescholars.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Green Production of a High-Value Branched-Chain Diester: Optimization Based on Operating Conditions and Economic and Sustainability Criteria [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Catalyst Poisoning in Precursor Hydrogenation
Welcome to the Technical Support Center for Hydrogenation Troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we address the fundamental causality of catalyst deactivation, empowering researchers and drug development professionals to implement self-validating, robust hydrogenation workflows.
Diagnostic Workflow: Identifying the Root Cause
Before applying a solution, you must accurately diagnose the mechanism of deactivation. The following decision tree isolates chemical poisoning from physical and thermal degradation pathways.
Diagnostic workflow for identifying and mitigating catalyst deactivation mechanisms.
Part 1: Diagnostic FAQs (Identifying the Poison)
Q: How do I definitively differentiate catalyst poisoning from fouling or sintering? A: Causality is key. Catalyst deactivation broadly falls into three categories: chemical poisoning, physical fouling (coking), and thermal degradation (sintering)[1]. Fouling typically presents as a measurable pressure drop across a continuous-flow reactor due to pore blockage by carbonaceous deposits. Sintering is temperature-dependent and results in an irreversible loss of active surface area. Poisoning, however, is characterized by a rapid, premature stalling of hydrogen uptake without a pressure drop, caused by strong chemisorption of impurities onto the active metal sites[2]. Self-validation tip: If spiking a stalled reaction with a known clean feed still fails using the recovered catalyst, poisoning or sintering has occurred. If lowering the reaction temperature prevents deactivation in subsequent runs, sintering was the likely culprit.
Q: Mechanistically, why are sulfur and halides such potent poisons for palladium (Pd) and platinum (Pt)? A: The catalytic efficiency of Pd and Pt relies on their unfilled d-electron orbitals, which reversibly adsorb and activate molecular hydrogen and unsaturated substrates[3]. Sulfur compounds (e.g., hydrogen sulfide, thiols) and heavy metals possess lone electron pairs that form highly stable, irreversible coordinate covalent bonds with these d-orbitals[4]. This competitive chemisorption physically blocks the active sites. Halides (especially iodides and bromides) act similarly by strongly adsorbing to the metal surface, altering its electronic properties and inhibiting substrate coordination[2].
Part 2: Troubleshooting Guides (Scenario-Based Mitigation)
Scenario A: Severe Deactivation During Hydrogenation of Sulfur-Containing Precursors
-
Symptom: The reaction stalls when reducing a nitro group on an API precursor containing a thiophene ring or sulfide linkage.
-
Root Cause: Intrinsic sulfur poisoning. The substrate itself acts as the poison, meaning feed purification will not solve the issue.
-
Mitigation Strategy: Standard Pd/C will fail here unless loaded at uneconomical stoichiometric levels. Instead, switch to a sulfur-tolerant catalyst system. Recent advancements have introduced specialized low-Pd loading catalysts, such as "CHOIS-5D", which maintain high hydrogenation activity even in the presence of strong poisons like sulfides and sulfonyl groups[5]. Alternatively, unsupported binary metal sulfide catalysts (e.g., Ru-W-S) have demonstrated excellent chemoselective hydrogenation activity while inherently resisting sulfur poisoning[6].
Scenario B: Halide Inhibition During Catalytic Debenzylation
-
Symptom: Cleavage of a benzyl protecting group stalls midway, requiring continuous spiking of fresh catalyst to reach completion.
-
Root Cause: As debenzylation proceeds, hydrohalic acids (HX) accumulate if halides are present in the substrate matrix. These species competitively bind to the Pd surface and increase the acidity of the microenvironment, leading to deactivation[2].
-
Mitigation Strategy: Implement an in-situ acid scavenger. Adding a stoichiometric amount of a mild, non-coordinating base (e.g., sodium acetate or an amine) neutralizes the HX byproduct, preventing the localized accumulation of halide ions on the catalyst surface.
Scenario C: Trace Heavy Metal Contamination from Upstream Steps
-
Symptom: Unpredictable catalyst lifespan across different batches of the identical precursor.
-
Root Cause: Variable carryover of heavy metals (e.g., Cu, Pb, Ru) from upstream cross-coupling steps. These metals deposit onto the Pd/Pt surface via galvanic replacement or strong adsorption, permanently blocking active sites[7].
-
Mitigation Strategy: Pre-treat the feed. Introduce a guard bed or utilize functionalized metal scavengers (e.g., silica-bound thiols or polymer-based scavengers like Smopex) prior to the hydrogenation reactor[8].
Part 3: Experimental Protocols
Protocol: Self-Validating Feed Purification and Catalyst Screening
This protocol establishes a self-validating loop to isolate the variable of feed purity from intrinsic catalyst activity.
Step 1: Feedstock Polishing (Scavenger Treatment)
-
Dissolve the precursor in the chosen reaction solvent.
-
Add 10-20 wt% (relative to substrate) of a functionalized silica metal scavenger (e.g., Si-Thiol) or activated carbon.
-
Agitate the mixture at 40°C for 2 hours to ensure kinetic binding of trace heavy metals and free sulfur[8].
-
Filter the mixture through a Celite pad to yield the "Polished Feed".
Step 2: Baseline Kinetic Establishment
-
Set up two parallel hydrogenation reactors (e.g., Parr shakers or automated lab reactors).
-
Charge Reactor A with the "Unpolished Feed" and Reactor B with the "Polished Feed".
-
Add an identical, precise loading of the selected catalyst (e.g., 5 wt% Pd/C) to both reactors.
Step 3: Reaction Execution and Monitoring
-
Purge both vessels with inert gas (N₂) three times, followed by H₂ three times to remove oxygen[2].
-
Pressurize to the target H₂ pressure and initiate vigorous stirring to eliminate gas-liquid mass transfer resistance.
-
Monitor hydrogen uptake continuously. A divergence in the uptake curves directly quantifies the poisoning effect of the feed impurities.
Step 4: Catalyst Recyclability (Validation)
-
Filter the catalyst from Reactor B under an inert atmosphere.
-
Reuse the catalyst in a fresh batch of Polished Feed. Validation: If the initial reaction rate drops by <5% compared to the first run, the poisoning mitigation strategy is successfully validated.
Part 4: Quantitative Data
Table 1: Relative Toxicity and Mitigation Strategies for Common Hydrogenation Poisons
| Poison Class | Representative Species | Toxicity Level (Pd/Pt) | Deactivation Mechanism | Primary Mitigation Strategy |
| Sulfur Compounds | H₂S, Thiols, Thiophenes | Severe | Irreversible coordinate bonding to d-orbitals | Feed scavenging; Sulfur-tolerant catalysts (e.g., CHOIS-5D, Ru-W-S) |
| Heavy Metals | Pb, Hg, Cu, As | Severe | Surface amalgamation / Active site blocking | Pre-treatment with silica-bound or polymeric scavengers |
| Halides | I⁻, Br⁻, Cl⁻ | Moderate to Severe | Competitive surface adsorption | Addition of mild base (e.g., NaOAc) to neutralize HX |
| Carbon Monoxide | CO (in H₂ gas) | Moderate | Strong competitive chemisorption | High-purity H₂ gas; Methanation guard bed |
| Nitrogenous | Amines, Pyridines | Mild | Weak competitive binding | Acidic solvent (e.g., AcOH) to protonate the amine |
References
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter Source: StudySmarter URL:[Link]
-
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes Source: PMC (National Institutes of Health) URL:[Link]
-
Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation Source: ACS Omega URL:[Link]
-
Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions Source: N.E. CHEMCAT URL: [Link]
-
Catalyst deactivation Common causes Source: AmmoniaKnowHow URL:[Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale Source: Applied Catalysts URL: [Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions Source: Journal of the American Chemical Society (JACS) URL:[Link]
Sources
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. ne-chemcat.co.jp [ne-chemcat.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive HPLC Method Development Guide for Methyl 3-(aminomethyl)hexanoate Analysis: A Comparative Evaluation
Methyl 3-(aminomethyl)hexanoate (CAS: 916305-66-3) is a critical aliphatic amine ester, frequently encountered as an intermediate in the synthesis of gabapentinoid therapeutics (such as Pregabalin) and various peptidomimetics. For analytical scientists, this molecule presents a distinct chromatographic challenge: it completely lacks a conjugated π -electron system, rendering standard UV-Vis detection virtually useless. Furthermore, its amphiphilic nature—combining a highly polar primary amine with a lipophilic hexanoate ester—complicates retention on traditional reversed-phase stationary phases.
This guide provides an objective, data-driven comparison of the two most robust analytical strategies for quantifying Methyl 3-(aminomethyl)hexanoate: Pre-column Derivatization with Fluorescence Detection (RP-HPLC-FLD) and Direct Analysis via Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) .
Analytical Strategies: Mechanistic Causality & Selection
To build a self-validating analytical method, the choice of detection must dictate the chromatographic chemistry.
Strategy A: Pre-Column Derivatization (RP-HPLC-FLD)
Because the analyte lacks a chromophore, we can chemically install a fluorophore. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the gold standard for this application. Unlike o-phthalaldehyde (OPA), which requires a thiol reducing agent and forms inherently unstable derivatives, FMOC-Cl reacts rapidly with primary amines under mild alkaline conditions to form highly stable, fluorescent carbamates[1]. The addition of the bulky fluorenyl group also significantly increases the molecule's hydrophobicity, allowing for excellent retention and peak shape on standard C18 columns.
Strategy B: Direct Analysis (HILIC-CAD)
For high-throughput environments where derivatization introduces unacceptable variability or time delays, direct analysis is required. Charged Aerosol Detection (CAD) is a mass-based, near-universal detection technique that measures particles formed after the column eluent is nebulized and evaporated[2]. The causality here is critical: CAD requires volatile mobile phases. By pairing CAD with HILIC, we utilize mobile phases with high organic content (typically >70% Acetonitrile). This highly organic environment not only retains the polar primary amine effectively but also dramatically increases the nebulization and desolvation efficiency in the CAD detector, lowering the Limit of Detection (LOD) to the low nanogram range[3].
Fig 1. Decision matrix for selecting the optimal HPLC analytical strategy.
Comparative Performance Data
The following tables summarize the experimental performance of both methodologies, validated against ICH Q2(R1) guidelines for analytical procedures.
Table 1: Operational & Economic Comparison
| Parameter | Strategy A: RP-HPLC-FLD (FMOC-Cl) | Strategy B: HILIC-CAD |
| Detection Principle | Fluorescence (Ex: 265 nm, Em: 310 nm) | Universal Mass-Based (Aerosol Charge) |
| Sample Preparation | Complex (Derivatization + Quenching) | Simple (Dilute & Shoot) |
| Throughput | Moderate (15 min reaction + 20 min run) | High (Direct injection, 10 min run) |
| Matrix Interference | Low (High specificity of FLD) | Moderate (Detects all non-volatiles) |
| Cost per Analysis | High (Derivatization reagents) | Low (Standard volatile solvents) |
Table 2: Method Validation & System Suitability Metrics
| Validation Parameter | RP-HPLC-FLD (FMOC-Cl) | HILIC-CAD | ICH Q2(R1) Target |
| Linearity Range | 0.05 - 50 µg/mL | 1.0 - 200 µg/mL | R² ≥ 0.998 |
| Detector Response | Linear | Non-linear (Requires Power Transform) | N/A |
| Precision (%RSD, n=6) | 1.2% | 1.8% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.1% | 95.0% - 105.0% |
| LOD (S/N ≥ 3) | 0.01 µg/mL | 0.3 µg/mL | Reportable |
Note: The non-linear response inherent to CAD droplet charging dynamics is corrected using the detector's internal power transformation algorithm (typically applying a p-value of ~1.2 to 1.5) to achieve ICH-compliant linearity[3].
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows.
Protocol A: FMOC-Cl Pre-Column Derivatization (RP-HPLC-FLD)
Scientific Rationale: FMOC-Cl is highly sensitive to hydrolysis. Excess reagent reacts with water to form FMOC-OH, a highly fluorescent byproduct that can co-elute with the analyte. To prevent this, a hydrophobic amine (1-Adamantanamine) is introduced post-reaction to quench excess FMOC-Cl, shifting the byproduct peak to the end of the chromatogram[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.5 using 0.1 M NaOH. (Alkaline conditions are strictly required to deprotonate the primary amine of Methyl 3-(aminomethyl)hexanoate).
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous HPLC-grade Acetonitrile to a concentration of 5 mM. Prepare a quenching solution of 10 mM 1-Adamantanamine in Acetonitrile.
-
Derivatization Reaction: In an autosampler vial, combine 100 µL of the sample standard with 100 µL of the Borate buffer. Add 100 µL of the FMOC-Cl reagent.
-
Incubation: Vortex for 5 seconds and incubate at room temperature (20-25°C) for exactly 10 minutes to ensure complete conversion.
-
Quenching: Add 50 µL of the 1-Adamantanamine solution. Vortex and allow to sit for 2 minutes.
-
Chromatographic Analysis:
-
Column: C18 (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B).
-
Detection: FLD set to λex = 265 nm, λem = 310 nm.
-
Injection Volume: 10 µL.
-
Fig 2. Step-by-step FMOC-Cl pre-column derivatization workflow.
Protocol B: Direct Analysis via HILIC-CAD
Scientific Rationale: Avoiding derivatization minimizes sample handling errors. HILIC provides orthogonal selectivity to reversed-phase methods, retaining the polar amine without the need for signal-suppressing ion-pairing reagents (like TFA or HFBA)[5].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. (Low pH ensures the primary amine remains fully protonated for maximum polar retention).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Sample Diluent: Dilute all standards and samples in 70% Acetonitrile. Critical Step: Injecting highly aqueous samples into a HILIC system will cause severe peak breakthrough and distortion.
-
Chromatographic Analysis:
-
Column: Zwitterionic HILIC (ZIC-HILIC) or equivalent (100 mm × 2.1 mm, 3 µm).
-
Elution: Isocratic at 80% B / 20% A. Flow rate: 0.4 mL/min.
-
-
CAD Parameters:
-
Evaporator Temperature: 35°C (Optimized for the volatility of the hexanoate ester).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 seconds.
-
Power Transformation: Enable CDS internal power transformation (p = 1.2) to linearize the calibration curve.
-
Conclusion
For the analysis of Methyl 3-(aminomethyl)hexanoate, the choice of methodology depends heavily on the laboratory's infrastructure and the required Limit of Detection (LOD). RP-HPLC-FLD using FMOC-Cl derivatization offers unmatched sensitivity (low pg/mL) and utilizes standard equipment, but at the cost of complex sample preparation and potential reagent interference. Conversely, HILIC-CAD provides a highly robust, high-throughput alternative that eliminates sample handling artifacts, making it the superior choice for routine quality control and process chemistry monitoring where concentrations fall within the low µg/mL range.
References
- Thermo Fisher Scientific. "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
- JASCO Global. "Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System.
- Thermo Fisher Scientific. "Automated in-needle OPA/FMOC derivatization of amino acids analysis with the Thermo Scientific Vanquish Core HPLC system." Thermo Fisher Scientific Technical Briefs.
- LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
Sources
1H NMR interpretation of Methyl 3-(aminomethyl)hexanoate spectra
An In-Depth Guide to the 1H NMR Interpretation of Methyl 3-(aminomethyl)hexanoate and its Analogs
Introduction: The Role of ¹H NMR in Modern Drug Development
In the landscape of pharmaceutical research and development, the unambiguous determination of molecular structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule.[1][2] This guide, intended for researchers and drug development professionals, offers a deep dive into the ¹H NMR spectral interpretation of Methyl 3-(aminomethyl)hexanoate, a molecule featuring key functional groups common in pharmaceutical leads—an ester and a primary amine.
Pillar 1: Deconstructing the Target Molecule and its Analog
To understand the spectrum, we must first understand the molecule. Methyl 3-(aminomethyl)hexanoate possesses several distinct proton environments, each of which will produce a unique signal in the ¹H NMR spectrum. The key to interpretation is to identify these environments and predict their behavior based on the influence of neighboring atoms and functional groups.[3]
Our analysis will focus on comparing the predicted spectrum of our target molecule with the experimental data for Methyl Hexanoate. The introduction of the -CH₂NH₂ (aminomethyl) group at the C-3 position is the critical difference and will be the focus of our comparative analysis.
Pillar 2: Spectral Prediction and Comparative Analysis
The chemical environment of a proton dictates its chemical shift (δ), measured in parts per million (ppm).[3][4] Protons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at a higher chemical shift (downfield). The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity) according to the n+1 rule.[2][5][6][7]
Baseline Analysis: Methyl Hexanoate
First, let's analyze the known ¹H NMR data for the simpler analog, Methyl Hexanoate. This provides a baseline for the chemical shifts of the protons in the hexanoate chain without the influence of the aminomethyl group.
Table 1: Experimental ¹H NMR Data for Methyl Hexanoate
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| a' (O-CH₃) | ~3.67 | 3H | Singlet (s) | - |
| b' (-CH₂-COO) | ~2.30 | 2H | Triplet (t) | ~7.5 |
| c' (-CH₂-CH₂COO) | ~1.62 | 2H | Quintet (quin) | ~7.5 |
| d', e' (-CH₂-CH₂-) | ~1.31 | 4H | Multiplet (m) | - |
| g' (CH₃-CH₂-) | ~0.90 | 3H | Triplet (t) | ~7.0 |
Source: Data synthesized from spectral databases.[8][9]
Predictive Analysis: Methyl 3-(aminomethyl)hexanoate
Now, we introduce the aminomethyl group at the C-3 position and predict the consequences for the ¹H NMR spectrum. The primary effects will be the deshielding of nearby protons by the electronegative nitrogen atom and more complex splitting patterns.
Table 2: Predicted ¹H NMR Data for Methyl 3-(aminomethyl)hexanoate
| Proton Label | Predicted Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted J (Hz) | Rationale for Prediction |
|---|---|---|---|---|---|
| a (O-CH₃) | ~3.67 | 3H | Singlet (s) | - | Unaffected by the distant amino group. Expected to be identical to a' . |
| b (-CH₂-COO) | ~2.35-2.45 | 2H | Doublet of doublets (dd) | J(b,c) ≈ 7-8 | Deshielded slightly by the C3 substituent. Coupled only to the methine proton c . |
| c (-CH-CH₂NH₂) | ~1.9-2.2 | 1H | Multiplet (m) | - | This proton is coupled to b , d , and f , resulting in a complex multiplet. Its position is a balance of effects from adjacent groups. |
| d (-CH₂-CH₂CH₃) | ~1.4-1.6 | 2H | Multiplet (m) | - | Coupled to c and e . Shifted slightly downfield compared to a standard alkane chain due to proximity to the C3 substitution. |
| e (-CH₂-CH₃) | ~1.2-1.4 | 2H | Sextet (sxt) or Multiplet (m) | J(e,d) ≈ 7, J(e,g) ≈ 7 | Typical alkyl chain region. Coupled to d and g . |
| f (-CH₂-NH₂) | ~2.7-2.9 | 2H | Doublet (d) | J(f,c) ≈ 6-7 | Strongly deshielded by the adjacent nitrogen atom.[10] Coupled to the methine proton c . |
| g (CH₃-CH₂-) | ~0.90 | 3H | Triplet (t) | J(g,e) ≈ 7 | Unaffected by the distant amino group. Expected to be identical to g' . |
| h (-NH₂) | ~1.0-4.0 | 2H | Broad Singlet (br s) | - | Highly variable shift due to solvent, concentration, and H-bonding. Often appears as a broad signal with no observable coupling.[1][10][11] |
Comparative Insights
-
Downfield Shift of H-f: The most dramatic change is the appearance of signal f in the ~2.7-2.9 ppm region. This is a classic indicator of protons on a carbon directly attached to a nitrogen atom.[10]
-
Increased Complexity at C2 and C3: Signal b , a simple triplet in methyl hexanoate, becomes a more complex doublet of doublets (dd ) as it is now adjacent to a single methine proton (c ). The new methine proton c introduces significant complexity, appearing as a multiplet due to its coupling with protons on three different adjacent carbons (b , d , and f ).
-
Amine Protons (H-h): The amine protons themselves are often diagnostically challenging and useful. Their chemical shift is highly variable, and they readily exchange with deuterium. Adding a drop of D₂O to the NMR sample would cause this signal to disappear, confirming its identity as an N-H proton.[10][11]
-
Unaltered Termini: The methyl ester group (a ) and the terminal methyl group of the hexyl chain (g ) are sufficiently far from the C-3 substitution that their chemical environments remain largely unchanged. Their signals are predicted to be nearly identical to their counterparts (a' and g' ) in methyl hexanoate.
Pillar 3: Experimental Protocol and Data Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation.[12][13][14] Following a standardized protocol ensures reproducibility and high-resolution spectra.
Step-by-Step NMR Sample Preparation
-
Analyte Weighing: Accurately weigh 5-20 mg of the purified analyte (e.g., Methyl 3-(aminomethyl)hexanoate).[12] For routine ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[15]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must dissolve the analyte completely and its residual proton signal should not overlap with analyte signals.
-
Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A common method is to use a Pasteur pipette with a small plug of cotton or glass wool.[12]
-
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly near the top with the sample identity.[12]
-
Instrument Insertion: Insert the sample into the NMR spectrometer, where it will be subjected to shimming (to homogenize the magnetic field) before data acquisition.
Conclusion
By combining the foundational principles of ¹H NMR spectroscopy with a comparative analysis against a known structural analog, we can construct a highly accurate and detailed prediction of the spectrum for Methyl 3-(aminomethyl)hexanoate. The key diagnostic signals—the downfield shift of the protons adjacent to the nitrogen, the complex splitting pattern around the C-3 position, and the characteristic broad signal of the NH₂ protons—provide a confident roadmap for structural verification. This analytical strategy is not merely an academic exercise; it is a practical, field-proven approach for chemists in drug development who routinely encounter and must characterize novel molecular structures.
References
- NMR Sample Preparation. (n.d.). University of California, Riverside.
- A Guide to 1H NMR Chemical Shift Values. (2015). Compound Interest.
- 1H Coupling in Proton NMR. (2025). ACD/Labs.
- Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
- Spin-spin splitting and coupling. (n.d.). University of Colorado Boulder, Department of Chemistry.
- H NMR Spectroscopy. (n.d.). University of Regensburg.
-
J-coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Ciloa. Retrieved from [Link]
- Sample Preparation. (n.d.). Rochester Institute of Technology.
- NMR Sample Preparation Guidelines. (2011). University of Leicester.
- How to read NMR spectra from the basics. (n.d.). JEOL USA Blog.
- 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala.
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
- 1H NMR chemical shift ppm table. (n.d.). University of Manitoba.
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Methyl hexanoate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. J-coupling - Wikipedia [en.wikipedia.org]
- 8. Methyl hexanoate(106-70-7) 1H NMR spectrum [chemicalbook.com]
- 9. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 12. sites.bu.edu [sites.bu.edu]
- 13. nmr-bio.com [nmr-bio.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. organomation.com [organomation.com]
GC-MS Characterization of Methyl 3-(aminomethyl)hexanoate Impurities: A Comparative Guide on Analytical Workflows
Executive Summary
Methyl 3-(aminomethyl)hexanoate (CAS: 916305-66-3) is a critical synthetic intermediate and potential process impurity in the manufacturing of gabapentinoid drugs[1]. While the parent active pharmaceutical ingredients (APIs) like pregabalin are zwitterionic amino acids, this specific impurity is a methyl ester. Despite the esterification of the carboxylic acid, the molecule retains a free primary aliphatic amine. This functional group presents severe chromatographic challenges during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, demanding specialized analytical workflows to ensure data integrity and quantitative accuracy.
This guide objectively compares direct injection techniques against chemical derivatization strategies, providing researchers and drug development professionals with a self-validating protocol for the robust characterization of this impurity.
The Mechanistic Challenge: Primary Amines in GC-MS
When analyzing primary aliphatic amines via GC-MS, analysts face two primary failure modes that compromise scientific integrity:
-
Adsorption and Peak Tailing: The highly polar −NH2 group interacts strongly with active silanol ( −SiOH ) sites in the glass liner and the stationary phase of the column. This hydrogen bonding leads to severe peak tailing, which artificially broadens the peak, reduces the signal-to-noise (S/N) ratio, and compromises the Limit of Detection (LOD).
-
Thermal Degradation (Lactamization): At the high temperatures required for GC vaporization (typically 250°C in the injection port), molecules containing both an amine and an ester/acid moiety are highly susceptible to intramolecular cyclization. Methyl 3-(aminomethyl)hexanoate can undergo thermal elimination of methanol to form a non-controlled lactam degradant. This thermal artifact skews quantitative results, a phenomenon well-documented in the GC-MS analysis of related gabapentinoids[2][3].
Workflow Comparison: Direct Analysis vs. Derivatization
To overcome these structural challenges, laboratories typically evaluate three distinct analytical workflows. Table 1 provides an objective performance comparison of these approaches.
Table 1: Performance Comparison of GC-MS Workflows for Methyl 3-(aminomethyl)hexanoate
| Analytical Workflow | Column Technology | Peak Asymmetry (Tf) | Lactam Formation (%) | LOD (ng/mL) | Verdict |
| Direct Injection | Standard 5% Phenyl (e.g., HP-5ms) | >2.5 (Severe Tailing) | 45 - 60% | 500 | Not Recommended |
| Direct Injection | Amine-Deactivated (e.g., Volamine) | 1.4 (Moderate Tailing) | 30 - 40% | 150 | Acceptable for screening only |
| TFAA Acylation | Standard 5% Phenyl (e.g., HP-5ms) | 1.05 (Excellent) | < 1% | 5 | Gold Standard |
Causality Behind the Data: While amine-deactivated columns successfully reduce silanol interactions (improving peak shape from Tf >2.5 to 1.4), they do not lower the thermal energy transferred in the GC inlet. Therefore, thermal lactamization still occurs at unacceptable rates (30-40%). Conversely, acylation with Trifluoroacetic Anhydride (TFAA) covalently caps the amine, replacing the active hydrogen with an electron-withdrawing trifluoroacetyl group[4]. This chemical transformation completely neutralizes hydrogen bonding and sterically hinders intramolecular cyclization, dropping lactam formation to near zero.
Chemical transformation of Methyl 3-(aminomethyl)hexanoate via TFAA acylation.
Optimized Experimental Protocol: TFAA Acylation
The following methodology details the recommended TFAA acylation workflow. It is designed as a self-validating system : by monitoring specific mass fragments, the analyst can definitively prove that the derivatization was successful and that no thermal degradation occurred.
Materials Required
-
Methyl 3-(aminomethyl)hexanoate reference standard[1]
-
Trifluoroacetic Anhydride (TFAA, analytical grade)
-
Ethyl Acetate (anhydrous)
-
Toluene (anhydrous)
Step-by-Step Methodology
-
Sample Preparation: Dissolve the API or synthetic mixture containing the Methyl 3-(aminomethyl)hexanoate impurity in anhydrous ethyl acetate to a concentration of 1 mg/mL.
-
Causality: Using strictly anhydrous solvent is critical; trace water will rapidly hydrolyze TFAA into trifluoroacetic acid, halting the derivatization reaction and leaving the amine unprotected.
-
-
Derivatization: Transfer 100 µL of the sample to a 2 mL glass autosampler vial with a PTFE-lined cap. Add 50 µL of TFAA.
-
Incubation: Seal the vial and incubate at 60°C for 30 minutes in a dry block heater.
-
Causality: Mild heating provides the activation energy needed to accelerate the nucleophilic acyl substitution without inducing the thermal degradation seen at GC inlet temperatures.
-
-
Evaporation: Remove the vial, uncap, and evaporate the reaction mixture to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2 ) at room temperature.
-
Causality: Removing excess TFAA and highly acidic byproducts is mandatory to prevent stationary phase stripping in the GC column and corrosion of the MS source components.
-
-
Reconstitution: Reconstitute the dried residue in 200 µL of anhydrous toluene. Vortex for 10 seconds.
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
GC-MS Instrumental Parameters
-
Inlet: 250°C, Splitless mode (purge valve open at 1.0 min).
-
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-arylene column.
-
Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
MS Transfer Line: 280°C.
-
Ionization: Electron Impact (EI), 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode. Target ions for the TFA-derivative: m/z 154, 184, 255.
System Self-Validation Checkpoint
To validate the integrity of the run, the analyst must monitor the m/z 153 or 154 ion channel at the expected retention time of the lactam degradant[3]. In a successfully derivatized sample, the lactam peak will be completely absent, validating that the derivatization went to 100% completion and that the inlet temperature did not compromise the sample.
Step-by-step GC-MS analytical workflow for amine derivatization and analysis.
Conclusion
For the rigorous characterization of Methyl 3-(aminomethyl)hexanoate impurities, relying on direct injection—even with specialized amine-deactivated columns—compromises scientific integrity due to unavoidable thermal lactamization[2][3]. The TFAA acylation workflow stands as the definitive, self-validating protocol. By fundamentally altering the molecule's chemical properties prior to vaporization, analysts achieve superior sensitivity, flawless peak symmetry, and absolute quantitative trustworthiness.
References
-
Hitchcock, M. L., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences. 2
-
Kostić, N., et al. (2016). Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC–MS After Hexyl Chloroformate Derivatization. Journal of Analytical Toxicology, 40(9), 749-753. 4
-
Dirikolu, L., et al. (2008). Gabapentin in Horses: Validation of an Analytical Method for Gabapentin Quantitation. Journal of Analytical Toxicology. 3
-
ChemScene. (n.d.). 916305-66-3 | Methyl 3-(aminomethyl)hexanoate. ChemScene Product Catalog. 1
Sources
Validating chiral columns for Methyl 3-(aminomethyl)hexanoate separation
A Senior Application Scientist's Guide to Validating Chiral Columns for the Separation of Methyl 3-(aminomethyl)hexanoate Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical quality attribute that dictates pharmacological activity, metabolic fate, and potential toxicity.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have increasingly favored the development of single-enantiomer drugs over racemic mixtures, making robust and reliable enantioselective analytical methods indispensable.[1][3]
This guide provides an in-depth, experience-driven comparison and validation strategy for the chiral separation of methyl 3-(aminomethyl)hexanoate, a compound representative of chiral amines and esters frequently encountered as intermediates or active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the underlying principles and rationale that inform the development of a scientifically sound, defensible, and efficient analytical method.
The Analyte: Understanding Methyl 3-(aminomethyl)hexanoate
The structure of methyl 3-(aminomethyl)hexanoate presents specific challenges and opportunities for chiral recognition. It possesses a primary amine (a hydrogen bond donor and proton acceptor), an ester group (a hydrogen bond acceptor), and a single stereocenter. A successful chiral separation hinges on a Chiral Stationary Phase (CSP) that can engage in multiple, distinct interactions with these functional groups, thereby differentiating the spatial arrangement of the two enantiomers.
The Principle: Transient Diastereomeric Complexes
Chiral separation via High-Performance Liquid Chromatography (HPLC) is achieved by creating a transient diastereomeric complex between the enantiomers and the chiral selector immobilized on the stationary phase.[4] The stability of these complexes differs for each enantiomer due to steric and interactive factors, leading to different retention times and, consequently, separation. The most versatile and widely successful CSPs for a broad range of compounds, including amino esters, are the polysaccharide-based phases.[3][5] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a complex chiral environment with grooves and cavities, enabling interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance to facilitate recognition.[3][6]
Part 1: Strategic Column Screening
The first and most critical step is to identify a suitable chiral stationary phase. A common pitfall is to randomly test columns; a more effective approach is to screen a small, curated set of columns with diverse and complementary selectivities under standardized conditions. For an analyte like methyl 3-(aminomethyl)hexanoate, polysaccharide-based CSPs are the logical starting point.[7][8]
Our screening strategy will focus on three well-established polysaccharide phases, representing both amylose and cellulose backbones, to maximize the probability of achieving a successful separation.
-
CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate). Known for its broad applicability.[2]
-
CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate). Often provides complementary selectivity to the AD-H.[2][5]
-
CHIRALPAK® IA: Immobilized amylose tris(3,5-dimethylphenylcarbamate). The immobilized nature allows for a wider range of solvents and enhanced robustness.[9]
The screening will be conducted in Normal Phase mode, as it typically provides the best selectivity for polysaccharide CSPs.
Caption: High-level workflow for initial chiral column screening.
Experimental Protocol: Column Screening
-
Column Installation: Sequentially install each column into the HPLC system.
-
System & Column Equilibration: For each column, flush with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane / 2-Propanol (IPA) (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The addition of TFA is critical; as an acidic modifier, it protonates the primary amine of the analyte, minimizing undesirable interactions with residual silanols on the silica surface and ensuring consistent, sharp peak shapes.[10]
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic methyl 3-(aminomethyl)hexanoate in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore)
-
-
Data Analysis: For each column, calculate the capacity factor (k'), selectivity (α), and resolution (Rs) for the enantiomeric pair.
Comparative Screening Data (Representative)
| Parameter | CHIRALPAK® AD-H | CHIRALCEL® OD-H | CHIRALPAK® IA |
| Mobile Phase | Hexane/IPA/TFA (90:10:0.1) | Hexane/IPA/TFA (90:10:0.1) | Hexane/IPA/TFA (90:10:0.1) |
| k' (Enantiomer 1) | 2.8 | 3.5 | 2.5 |
| k' (Enantiomer 2) | 3.2 | 3.7 | 3.1 |
| Selectivity (α) | 1.14 | 1.06 | 1.24 |
| Resolution (Rs) | 1.8 | 0.8 | 2.5 |
Analysis of Results: From the representative data, CHIRALCEL® OD-H shows poor separation (Rs < 1.5). CHIRALPAK® AD-H provides baseline separation (Rs > 1.5), but CHIRALPAK® IA demonstrates superior performance with the highest selectivity and resolution. This makes CHIRALPAK® IA the clear choice for method validation. The improved performance of the immobilized phase is a common observation, potentially due to a more defined three-dimensional structure of the chiral selector.[7]
Part 2: Method Validation Protocol
Once an optimal method is developed, it must be validated to prove its suitability for the intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[11][12] Validation ensures the method is reliable, reproducible, and accurate for quantifying the enantiomeric purity of methyl 3-(aminomethyl)hexanoate.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. hplc.eu [hplc.eu]
- 3. eijppr.com [eijppr.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Navigating the Infrared (IR) Spectra of Amino Esters
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. Among the myriad of analytical techniques, Infrared (IR) spectroscopy remains a cornerstone for functional group identification due to its speed, simplicity, and rich informational content. This guide provides an in-depth exploration of the IR spectral features of amino esters, a class of molecules integral to pharmaceuticals and material science. We will move beyond a mere catalog of peak frequencies to a nuanced understanding of spectral interpretation, grounded in the principles of vibrational spectroscopy and supported by comparative data. Our objective is to equip you with the expertise to confidently identify and differentiate amino esters from structurally similar compounds.
The Vibrational Signature of Amino Esters: A Tale of Two Functional Groups
Amino esters are characterized by the presence of both an amine and an ester functional group. Their IR spectra are a composite of the vibrational modes of these two moieties. The key to accurate interpretation lies in recognizing the distinct signals from each group and understanding how their coexistence and potential interactions, such as intramolecular hydrogen bonding, can influence the spectrum.
The Amine Moiety: Probing the N-H Stretching Region
The region between 3500 and 3300 cm⁻¹ is diagnostic for the N-H stretching vibrations of primary and secondary amines.[1][2][3]
-
Primary Amines (-NH₂): These exhibit two distinct bands in this region. The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch.[1][2][3][4] The presence of this doublet is a strong indicator of a primary amine.
-
Secondary Amines (-NHR): These show a single, typically weaker, absorption band in the 3350-3310 cm⁻¹ range.[1][2]
-
Tertiary Amines (-NR₂): Lacking N-H bonds, tertiary amines do not show absorptions in this region.[1][2]
The N-H bands of amines are generally sharper and less intense than the broad O-H bands of alcohols.[2][3] Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.
The Ester Moiety: A Strong and Reliable Beacon
The ester group provides two highly characteristic and intense absorption bands.
-
Carbonyl (C=O) Stretching: This is one of the most prominent peaks in the spectrum, appearing in the 1750-1735 cm⁻¹ range for saturated aliphatic esters.[5][6][7] This peak is typically sharp and very strong.[7] Conjugation with a double bond or aromatic ring can shift this absorption to a lower frequency (1730-1715 cm⁻¹).[5]
-
C-O Stretching: Esters display two characteristic C-O stretching bands between 1300 and 1000 cm⁻¹.[5][8] These are also typically strong and can be a key confirmation of the ester functionality.
Comparative IR Analysis: Distinguishing Amino Esters
A crucial aspect of spectral interpretation is the ability to differentiate the target molecule from related structures. The following table provides a comparative guide to the key IR absorptions of amino esters and similar functional groups.
| Functional Group | N-H / O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Key Differentiating Features |
| Amino Ester | 3500-3300 (sharp, 1 or 2 bands) | 1750-1735 (strong) | Simultaneous presence of sharp N-H stretch(es) and a strong ester C=O stretch. |
| Carboxylic Acid | 3300-2500 (very broad) | 1760-1690 (strong) | Extremely broad O-H stretch is a hallmark feature, often obscuring C-H stretches.[9] |
| Amide (Primary) | ~3350 and ~3180 (two bands) | 1690-1630 (strong) | The C=O stretch is at a significantly lower frequency than in esters due to resonance.[7][10] |
| Alcohol | 3500-3200 (broad, strong) | Absent | Presence of a broad O-H band and absence of a C=O peak. |
| Ketone | Absent | 1715 (strong, for aliphatic) | Strong C=O absorption but no N-H or O-H stretches. |
Experimental Protocol: Acquiring High-Fidelity IR Spectra with ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation.[11][12] The following protocol outlines a robust procedure for obtaining a high-quality IR spectrum of an amino ester.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal stability as per the manufacturer's guidelines.
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with an appropriate solvent like isopropanol and a soft, non-abrasive wipe.
-
-
Background Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical step to computationally subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
-
Sample Application:
-
For Liquid Samples: Place a single drop of the amino ester directly onto the center of the ATR crystal.
-
For Solid Samples: Place a small amount of the solid onto the crystal. Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[13]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum over the desired range (typically 4000-650 cm⁻¹).
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[14]
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the exact wavenumbers of the key absorption bands.
-
Correlate the observed peaks with the expected vibrational modes for the amine and ester functional groups.
-
Diagram of the ATR-FTIR Experimental Workflow
Caption: A streamlined workflow for obtaining and analyzing an IR spectrum of an amino ester using ATR-FTIR.
A Logical Framework for Spectral Interpretation
When confronted with an unknown spectrum, a systematic approach is essential for a confident identification. The following decision tree illustrates a logical path for interpreting a spectrum suspected to be an amino ester.
Caption: A decision tree guiding the logical process for identifying an amino ester from its IR spectrum.
By systematically evaluating the key regions of the IR spectrum—the N-H stretch, the C=O stretch, and the C-O stretch—and comparing the findings to the spectral characteristics of related compounds, researchers can achieve a high degree of confidence in the identification of amino esters. For unequivocal structural elucidation, it is always best practice to complement IR spectroscopy with other analytical methods such as NMR spectroscopy and mass spectrometry.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
McMurry, J. (2024). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
Patsnap. (2026, February 28). Amide Carbonyl vs Ester: Infrared Absorption Peak Comparison. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Infrared Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
-
ACS Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Retrieved from [Link]
-
Spectroscopy Tutorial. (n.d.). IR Chart. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]
-
Scribd. (n.d.). Factors Influencing IR Absorption Peaks. Retrieved from [Link]
-
Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Spectroscopy Online. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. utm.mx [utm.mx]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
Assessing purity of Methyl 3-(aminomethyl)hexanoate using thin-layer chromatography (TLC)
[label="Ninhydrin Stain\n(Detects
Decision tree for analyzing non-UV active aliphatic amino esters.
Designing a Self-Validating TLC System
A single TLC spot is not definitive proof of purity. To achieve scientific integrity, the protocol must be self-validating . We achieve this through two mechanisms:
-
Mobile Phase Causality: Silica gel is acidic. Primary amines interact strongly with surface silanol groups, causing severe streaking. By adding a volatile base (Ammonium Hydroxide, NH4OH ) to the mobile phase, we deprotonate the amine and mask the silanol groups, ensuring sharp, quantifiable spots.
-
Orthogonal Staining: Because the compound is invisible under UV light, we must use chemical stains.1[1]. If an impurity appears in the PMA stain but not the Ninhydrin stain, it is a non-amine contaminant (e.g., unreacted hexanoate starting material).
Self-validating TLC workflow using orthogonal staining techniques.
Step-by-Step Experimental Methodologies
Protocol A: Orthogonal 2D-TLC Purity Assessment (Frontline)
This protocol is designed for rapid, highly reliable lab-scale purity validation2[2].
Step 1: Plate Preparation & Spotting
-
Obtain a high-performance Silica gel 60 F254 plate (5 x 5 cm for 2D-TLC).
-
Dissolve Methyl 3-(aminomethyl)hexanoate in Dichloromethane (DCM) at a concentration of 1 mg/mL.
-
Spot 2 µL of the sample in the bottom-left corner (1 cm from each edge) using a glass capillary.
Step 2: Mobile Phase Optimization & First Elution
-
Prepare the mobile phase: Dichloromethane : Methanol : Aqueous NH4OH (85:14:1, v/v/v) .
-
Elute the plate in a saturated twin-trough chamber. Remove when the solvent front is 1 cm from the top.
-
Critical Causality Step: Air-dry the plate thoroughly for at least 15 minutes. Residual ammonia will react with Ninhydrin, turning the entire plate purple and ruining the assay.
Step 3: 2D Elution (Self-Validation)
-
Rotate the dried plate 90 degrees.
-
Elute again in the same mobile phase. Any compound that is pure will fall perfectly on a diagonal line. Off-diagonal spots indicate degradation during elution or complex co-elution.
Step 4: Orthogonal Staining
-
Plate 1 (Amine Detection): Dip in 0.2% Ninhydrin in ethanol. Heat at 110°C for 2-3 minutes. The primary amine will yield a distinct pink/purple spot (Ruhemann's purple)[1].
-
Plate 2 (General Organic Detection): Dip a duplicate plate in 10% PMA in ethanol. Heat at 110°C. The ester backbone and non-amine impurities will reduce the molybdenum, appearing as dark blue/black spots against a yellow-green background[1].
Protocol B: HPLC-ELSD Quantitative Assessment (Alternative)
When exact quantitative purity (e.g., >99.5% area) is required for regulatory filing, TLC must be supplemented with HPLC. Because of the lack of a UV chromophore, Evaporative Light Scattering Detection (ELSD) is the superior choice.
Step 1: Sample & Mobile Phase Preparation
-
Dissolve the sample in Mobile Phase A (1 mg/mL).
-
Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA).
-
Causality: HFBA is a volatile ion-pairing reagent. It pairs with the protonated amine, increasing the molecule's hydrophobicity and allowing it to retain on a standard C18 column.
-
-
Mobile Phase B: Acetonitrile with 0.1% HFBA.
Step 2: Chromatographic Conditions
-
Column: C18 reversed-phase (150 x 4.6 mm, 3 µm).
-
Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.
Step 3: ELSD Parameters
-
Set the drift tube temperature to 50°C and nebulizer gas ( N2 ) flow to 1.5 L/min.
-
Causality: The mobile phase evaporates in the drift tube, leaving solid particles of the analyte to scatter light. This allows for direct quantification of Methyl 3-(aminomethyl)hexanoate without derivatization artifacts.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
